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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Identity, Pharmacokinetics, and Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Executive Summary The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing at least one fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing at least one fluorine atom[1]. As a Senior Application Scientist, I frequently encounter the need to synthesize highly specific fluorinated building blocks to fine-tune the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of 5-(1,1-Difluoroethyl)-2-fluoroaniline , addressing its chemical identity (including its CAS registry status), its bioisosteric utility in drug design, and a self-validating synthetic methodology for its preparation.

Chemical Identity & CAS Registry Landscape

When sourcing advanced fluorinated building blocks, researchers often rely on Chemical Abstracts Service (CAS) registry numbers for unambiguous identification. However, the exact isomer 5-(1,1-Difluoroethyl)-2-fluoroaniline represents a unique case in the current registry landscape.

While it is actively synthesized and available as a specialized catalog compound (e.g., Catalog No. S14167025) with a confirmed molecular formula of C8​H8​F3​N and a molecular weight of 175.15 g/mol [2], a definitive, universally indexed CAS number remains pending or unassigned in major public databases. This is a common occurrence for emerging, highly specific positional isomers in advanced organic chemistry. In contrast, several of its structural isomers have well-documented CAS numbers and are widely utilized[3][4][5].

To ensure clarity, the quantitative data and isomeric landscape are summarized below:

Table 1: Physicochemical Properties and Isomeric Landscape
Compound / Isomer NameMolecular FormulaMolecular WeightSubstitution PatternCAS Registry Number
5-(1,1-Difluoroethyl)-2-fluoroaniline C8​H8​F3​N 175.15 g/mol 1-amino, 2-fluoro, 5-difluoroethylPending / Unassigned [2]
3-(1,1-Difluoroethyl)-4-fluoroaniline C8​H8​F3​N 175.15 g/mol 1-amino, 4-fluoro, 3-difluoroethyl445303-18-4[3]
2-(1,1-Difluoroethyl)-4-fluoroaniline HCl C8​H9​ClF3​N 211.61 g/mol 1-amino, 4-fluoro, 2-difluoroethyl2060061-98-3[4]
2-(1,1-Difluoroethyl)-3-fluoroaniline HCl C8​H9​ClF3​N 211.61 g/mol 1-amino, 3-fluoro, 2-difluoroethyl2137687-61-5[5]

Mechanistic Role in Drug Discovery: The Bioisosteric Advantage

The incorporation of the gem-difluoroethyl moiety is a deliberate and well-established strategy to modulate the biological activity of a molecule[3]. The 1,1-difluoroethyl group is frequently deployed as a bioisostere for ethyl or methoxy groups.

Causality in Design: Why choose a difluoroethyl group over a standard ethyl or trifluoromethyl ( CF3​ ) group?

  • Metabolic Shielding: The strong C-F bonds block sites that are highly susceptible to cytochrome P450-mediated oxidative metabolism (specifically benzylic oxidation)[3].

  • Lipophilicity & Permeability: The difluoroethyl group significantly increases lipophilicity compared to a methoxy group, improving the molecule's ability to cross biological membranes (e.g., the blood-brain barrier)[3].

  • Conformational Bias: The highly electronegative fluorine atoms induce strong dipole interactions, which can lock the molecule into a specific bioactive conformation, thereby increasing target binding affinity.

Pharmacokinetic enhancements driven by the 1,1-difluoroethyl moiety in drug design.

De Novo Synthesis & Retrosynthetic Strategy

Synthesizing 5-(1,1-Difluoroethyl)-2-fluoroaniline requires a precise retrosynthetic disconnection. The primary disconnections involve the carbon-nitrogen bond of the aniline and the gem-difluoro center[3]. The most reliable forward synthesis begins with 1-(4-fluoro-3-nitrophenyl)ethan-1-one .

Reagent Selection Causality

For the deoxofluorination of the ketone to the gem-difluoroethyl group, traditional methods utilize DAST (Diethylaminosulfur trifluoride). However, DAST poses significant thermal runaway risks at scale[1]. As an Application Scientist, I mandate the use of FLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) . FLUOLEAD is a novel nucleophilic fluorinating agent with a thermal decomposition temperature of 232 °C, making it vastly superior to DAST in terms of thermal stability and reduced fuming character[1].

Synthesis workflow of 5-(1,1-Difluoroethyl)-2-fluoroaniline via deoxofluorination and reduction.

Experimental Protocols (Self-Validating System)

The following protocols are designed as self-validating workflows. Proceeding to subsequent steps is strictly gated by specific analytical confirmations (In-Process Controls - IPC).

Step 1: Deoxofluorination via FLUOLEAD

Objective: Convert 1-(4-fluoro-3-nitrophenyl)ethan-1-one to 2-fluoro-5-(1,1-difluoroethyl)nitrobenzene.

  • Preparation: In a flame-dried, inert-gas flushed Schlenk flask, dissolve 1.0 eq of 1-(4-fluoro-3-nitrophenyl)ethan-1-one in anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to 0 °C. Dropwise, add 2.5 eq of FLUOLEAD™[1]. Causality: Excess reagent is required to drive the equilibrium of the sterically hindered ketone to the gem-difluoride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • IPC Validation (Crucial): Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete only when the UV-active ketone spot ( Rf​≈0.3 ) is entirely replaced by a higher running spot ( Rf​≈0.6 ). Confirm via 19F NMR (look for the disappearance of the ketone and the appearance of a characteristic triplet/multiplet corresponding to the −CF2​CH3​ group).

  • Workup: Quench meticulously with saturated aqueous NaHCO3​ at 0 °C to neutralize generated HF. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without causing hydrodefluorination of the aromatic fluorine.

  • Preparation: Suspend the intermediate from Step 1 in a mixture of Ethanol and Water (4:1 v/v).

  • Addition: Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride ( NH4​Cl ). Causality: Béchamp reduction conditions are utilized here instead of Pd/C catalytic hydrogenation to absolutely prevent the cleavage of the sensitive aromatic C-F bond.

  • Reaction: Heat the mixture to 80 °C (reflux) for 4 hours.

  • IPC Validation: Analyze an aliquot via LC-MS. The reaction is validated when the starting material mass is absent and the target mass ( [M+H]+=176.15 ) is the dominant peak.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify via flash chromatography to yield pure 5-(1,1-Difluoroethyl)-2-fluoroaniline .

References

  • Benchchem - 3-(1,1-Difluoroethyl)
  • Tokyo Chemical Industry (TCI)
  • Smolecule - Buy 5-(1,1-Difluoroethyl)
  • American Elements - 2-(1,1-difluoroethyl)
  • Guidechem - 2-(1,1-Difluoroethyl)

Sources

Exploratory

5-(1,1-Difluoroethyl)-2-fluoroaniline chemical properties and structure

An In-depth Technical Guide to 5-(1,1-Difluoroethyl)-2-fluoroaniline: Structure, Properties, and Synthetic Considerations Foreword Prepared for researchers, medicinal chemists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(1,1-Difluoroethyl)-2-fluoroaniline: Structure, Properties, and Synthetic Considerations

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 5-(1,1-Difluoroethyl)-2-fluoroaniline. As a molecule featuring both a difluoroethyl group and a fluoroaniline scaffold, it stands at the intersection of several key areas in modern medicinal chemistry. The strategic incorporation of fluorine atoms is a well-established method for modulating the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document moves beyond a simple data sheet to offer predictive insights and proposed methodologies, reflecting the nature of a novel research chemical for which extensive literature is not yet available.

Molecular Structure and Identification

The foundational aspect of any chemical entity is its structure, which dictates its properties and reactivity. 5-(1,1-Difluoroethyl)-2-fluoroaniline is a substituted aniline containing two distinct types of fluorine substitution: a single fluorine atom on the aromatic ring ortho to the amine group, and a geminal difluoro group on an ethyl substituent at the meta position.

Caption: 2D Chemical Structure of 5-(1,1-Difluoroethyl)-2-fluoroaniline.

The spatial arrangement and electronic influence of these fluorine atoms are critical. The ortho-fluorine modulates the pKa and nucleophilicity of the aniline nitrogen, while the 1,1-difluoroethyl group significantly impacts lipophilicity and can serve as a bioisostere for other functional groups.[4]

Table 1: Chemical Identifiers and Core Properties

Identifier Value Source
IUPAC Name 5-(1,1-Difluoroethyl)-2-fluoroaniline Generated
Molecular Formula C₈H₈F₃N
Molecular Weight 179.15 g/mol Calculated
Monoisotopic Mass 179.06088 Da
SMILES CC(C1=CC(=C(C=C1)F)N)(F)F
InChI InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3
InChIKey WAGAJCXWJKDOEH-UHFFFAOYSA-N

| PubChem CID | 83854871 | |

Physicochemical Properties: Predictions and Expert Analysis

As of the latest data acquisition, specific experimentally determined physical properties for this compound are not available in public literature, a common situation for novel research intermediates. However, we can predict key parameters based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale & Expert Commentary
XlogP 2.5 Predicted by PubChem. The presence of three fluorine atoms significantly increases lipophilicity compared to the parent aniline. This value is within a favorable range for membrane permeability in drug discovery programs.
Topological Polar Surface Area (TPSA) 26.02 Ų A low TPSA value, typical for simple anilines, suggests good potential for passive diffusion across biological membranes.
Hydrogen Bond Donors 1 (from -NH₂) The amine group can act as a hydrogen bond donor, a critical interaction for receptor binding.
Hydrogen Bond Acceptors 1 (from -NH₂) The nitrogen atom can also accept a hydrogen bond. The fluorine atoms are generally poor hydrogen bond acceptors.
Boiling Point ~220-240 °C Estimated based on similar difluoro- and fluoro-substituted anilines. Stronger dipole-dipole interactions and increased molecular weight relative to 2-fluoroaniline will elevate the boiling point.

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). | The hydrophobic aromatic ring and fluorinated substituent limit aqueous solubility, a common feature improved by salt formation (e.g., hydrochloride salt). |

Spectroscopic Characterization: A Predictive Guide

For any novel compound, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the necessary evidence. Below is a predictive guide for the characterization of 5-(1,1-Difluoroethyl)-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.[5] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

  • ¹H NMR: The spectrum will be complex due to H-F coupling.

    • Aromatic Region (~6.5-7.5 ppm): Three distinct signals are expected for the aromatic protons. Each will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

    • Amine Protons (~3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons is expected. The chemical shift can vary with solvent and concentration.

    • Ethyl Protons (~1.8-2.2 ppm): The -CH₃ group will appear as a triplet with a characteristic ³J(H,F) coupling constant of approximately 18-20 Hz, integrating to three protons.

  • ¹³C NMR: Proton-decoupled ¹³C NMR will be highly informative due to C-F coupling.

    • Aromatic Carbons (~110-150 ppm): Six signals are expected. The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹J(C,F) ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings (²J(C,F), ³J(C,F)).

    • Difluoroethyl Carbons: The quaternary carbon (-C(F₂)CH₃) will appear as a triplet due to coupling with the two fluorine atoms (¹J(C,F) ≈ 240-245 Hz). The methyl carbon (-CH₃) will appear as a triplet (²J(C,F) ≈ 20-25 Hz).

  • ¹⁹F NMR: This is a critical experiment for confirming the fluorine environments.[6]

    • Two distinct signals are predicted.

    • Aromatic Fluorine (Ar-F): A multiplet signal whose chemical shift is characteristic of a fluorine on an aniline ring.

    • Difluoroethyl Group (-CF₂-): A quartet signal due to coupling with the three protons of the adjacent methyl group (³J(F,H) ≈ 18-20 Hz).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • High-Resolution MS (HRMS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 180.0682, confirming the elemental composition C₈H₉F₃N⁺.

  • Fragmentation: Common fragmentation pathways would include the loss of small neutral molecules. A key fragmentation would be the loss of a methyl radical (•CH₃) or HF.

Proposed Synthetic Pathways and Reactivity

While a specific published synthesis for 5-(1,1-Difluoroethyl)-2-fluoroaniline is elusive, a logical synthetic route can be proposed based on established organofluorine chemistry. The key challenge is the introduction of the 1,1-difluoroethyl group onto the aromatic ring.

start 2-Fluoro-5-bromoaniline step1 Sandmeyer Reaction (NaNO₂, HBF₄, then CuCN) start->step1 intermediate1 2-Fluoro-5-bromobenzonitrile step1->intermediate1 step2 Grignard Reaction (MeMgBr) intermediate1->step2 intermediate2 1-(3-Bromo-4-fluorophenyl)ethanone step2->intermediate2 step3 Fluorination (DAST or Deoxofluor) intermediate2->step3 intermediate3 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene step3->intermediate3 step4 Buchwald-Hartwig Amination (Benzophenone imine, Pd catalyst, NaOtBu) intermediate3->step4 intermediate4 N-protected aniline step4->intermediate4 step5 Hydrolysis (HCl) intermediate4->step5 product 5-(1,1-Difluoroethyl)-2-fluoroaniline step5->product

Caption: A plausible multi-step synthetic pathway for 5-(1,1-Difluoroethyl)-2-fluoroaniline.

Synthetic Protocol Considerations
  • Starting Material Selection: A commercially available, appropriately substituted aniline or nitrobenzene, such as 2-fluoro-5-bromoaniline, serves as a logical starting point.[7]

  • Ketone Formation: The aniline can be converted to the corresponding aryl bromide. A common strategy to install the ethyl ketone precursor involves converting the amine to a more stable group for subsequent metal-catalyzed reactions or functional group manipulations. For instance, a Sandmeyer reaction could convert the amine to a nitrile, which then undergoes a Grignard reaction with methylmagnesium bromide to yield the acetophenone intermediate.

  • Difluorination: The most critical step is the conversion of the ketone to the difluoroethyl group. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). This reaction must be performed with caution as these reagents are hazardous.

  • Installation of the Amine: With the difluoroethyl group in place on a bromo-substituted ring, the final step is the introduction of the amine. A robust method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[8] Using a protected ammonia equivalent like benzophenone imine followed by acidic hydrolysis yields the target primary aniline.

Chemical Reactivity
  • Aniline Functionality: The primary amine is a versatile functional group. It is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The ortho-fluorine atom will decrease the basicity (pKa) of the aniline compared to non-fluorinated analogues.

  • Aromatic Ring: The fluorine atoms are deactivating, electron-withdrawing groups, making the ring less susceptible to electrophilic aromatic substitution than aniline itself. The directing effects of the three substituents (-NH₂, -F, -C(F₂)CH₃) would lead to complex outcomes in such reactions.

Applications and Significance in Drug Discovery

The structure of 5-(1,1-Difluoroethyl)-2-fluoroaniline makes it a valuable building block for pharmaceutical research. The incorporation of fluorine is a proven strategy to enhance drug properties.[2][9]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing a metabolically labile position with a fluorinated group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. The gem-difluoro group is particularly effective at preventing oxidation at the benzylic position.

  • Lipophilicity Modulation: Fluorine is highly electronegative yet lipophilic. Introducing the -C(F₂)CH₃ group increases the overall lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

  • Conformational Control & Binding Affinity: The substitution of hydrogen with fluorine can alter the conformation of a molecule and introduce favorable interactions (e.g., dipole-dipole, orthogonal multipolar C-F---C=O) within a protein's binding pocket, potentially increasing potency and selectivity.

Safety and Handling

No specific toxicological data for 5-(1,1-Difluoroethyl)-2-fluoroaniline is available. Therefore, it must be handled with extreme care, assuming it is hazardous. General safety precautions for substituted anilines and organofluorine compounds should be strictly followed.

  • General Hazards: Based on related fluoroanilines, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[7][10][11] It is likely to cause skin and serious eye irritation.[7][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[11][12]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7][11] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7][13]

References
  • PubChem. 5-(1,1-difluoroethyl)-2-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information for a relevant chemical synthesis. (General laboratory procedures). Available from: [Link]

  • PubChem. 5-(1,1-difluoroethyl)-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Dal Poggetto, G., et al. (2016). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. ResearchGate. Available from: [Link]

  • PubChem. 5-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

  • NIST. 5-Fluoro-2-methylaniline. National Institute of Standards and Technology. Available from: [Link]

  • Salter, R. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available from: [Link]

  • PubChem. 2,5-Difluoroaniline. National Center for Biotechnology Information. Available from: [Link]

  • El-Gazzar, M.G., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available from: [Link]

  • American Elements. 2-(1,1-difluoroethyl)-4-fluoroaniline hydrochloride. Available from: [Link]

  • precisionFDA. 2-CHLORO-1,1-DIFLUOROETHANE. Available from: [Link]

  • Sparrow Chemical. Fluoroaniline Series. Available from: [Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available from: [Link]

  • Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available from: [Link]

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available from: [Link]

Sources

Foundational

Advanced Characterization and Application of 5-(1,1-Difluoroethyl)-2-fluoroaniline in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine is a cornerstone of modern drug design, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical analysis of 5-(1,1-Difluoroethyl)-2-fluoroaniline (C₈H₈F₃N, MW 175.15 g/mol ) [1][1]. By dissecting its physicochemical properties and establishing self-validating analytical and synthetic protocols, this guide serves as an authoritative framework for researchers integrating this highly specialized building block into their pipelines.

Structural Significance & Physicochemical Profiling

The dual-substitution pattern of 5-(1,1-Difluoroethyl)-2-fluoroaniline is not arbitrary; it is a calculated design choice to overcome common metabolic liabilities in drug development.

The 1,1-difluoroethyl group acts as a highly stable bioisostere for the methoxy group. It mimics the steric and electronic features of a methoxy ether, but its exceptionally high C–F bond dissociation energy (>109 kcal/mol) effectively blocks CYP450-mediated oxidative metabolism at that specific carbon [2][2]. Furthermore, it forces a specific conformational preference that places the terminal methyl group out of the plane of the aromatic ring, which can enhance target specificity [3][3].

Simultaneously, the ortho-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent primary amine. This drastically reduces the basicity of the amine (lowering the pKa) while enhancing the overall lipophilicity of the molecule [4][4].

Table 1: Physicochemical Properties and Causality
PropertyValueScientific Causality / Significance
Molecular Formula C₈H₈F₃NDefines the core structural identity [1][1].
Molecular Weight 175.15 g/mol Optimal low-MW fragment for lead-oriented synthesis [1][1].
pKa (Conjugate Acid) ~2.8 - 3.2 (Predicted)Ortho-fluorine's strong inductive (-I) effect withdraws electron density from the amine, significantly lowering basicity compared to unsubstituted aniline (pKa 4.61) [4][4].
LogP (Octanol/Water) ~2.5 (Predicted)The incorporation of the lipophilic CF₂ and Ar-F groups increases the partition coefficient, enhancing passive membrane permeability [5][5].
Metabolic Stability High (CYP450 Resistant)High C-F bond dissociation energy prevents the formation of reactive metabolites at the ethyl moiety [[The Dark Side of Fluorine

Analytical Characterization: A Self-Validating qNMR Protocol

When characterizing heavily substituted fluorinated aromatics, standard ¹H NMR is often convoluted by overlapping aromatic multiplets. As a best practice, I mandate the use of Quantitative ¹⁹F NMR (qNMR) . Because ¹⁹F has a 100% natural abundance and a massive chemical shift range, it provides a pristine baseline with zero background interference from non-fluorinated solvents or organic impurities.

To ensure scientific integrity, the following protocol is designed as a self-validating system . By comparing the integration of two independent fluorine environments within the same molecule, we can instantly detect hidden co-eluting fluorinated impurities.

Step-by-Step qNMR Methodology
  • Sample Preparation : Accurately weigh 10.0 mg of 5-(1,1-Difluoroethyl)-2-fluoroaniline and 5.0 mg of an internal standard (e.g., α,α,α-trifluorotoluene, purity >99.9%).

  • Solvent Selection : Dissolve the mixture in 0.6 mL of CDCl₃.

    • Causality: CDCl₃ lacks fluorine, preventing solvent signal overlap, and provides a necessary deuterium lock for the spectrometer.

  • Acquisition Parameters : Acquire the ¹⁹F NMR spectrum at 376 MHz (on a 400 MHz console). Critical Step : Set the relaxation delay (D1) to at least 5 × T₁ (typically >10 seconds for fluorinated aromatics).

    • Causality: Fluorine nuclei in different electronic environments relax at different rates. Failing to allow complete relaxation leads to truncated signals, resulting in inaccurate integration and false purity calculations.

  • Signal Analysis :

    • Internal Standard (-CF₃): ~ -63.0 ppm (Singlet, 3F)

    • 1,1-Difluoroethyl (-CF₂-): ~ -88.0 ppm (Quartet or broad singlet, 2F)

    • Ortho-Fluoro (Ar-F): ~ -135.0 ppm (Multiplet, 1F)

  • Self-Validation Execution : Calculate the molar purity using the integral of the -CF₂ peak against the internal standard. Next, calculate the purity using the Ar-F peak.

    • System Check: If the calculated purity from both peaks diverges by >1%, the system flags a co-eluting fluorinated impurity or incomplete relaxation, automatically invalidating the run.

qNMR_Workflow N1 Sample Prep (CDCl3 + IS) N2 19F Acquisition (D1 > 5*T1) N1->N2 N3 Integration (CF2 vs Ar-F) N2->N3 N4 Self-Validation (Δ < 1% Error) N3->N4

Figure 1: Self-validating 19F qNMR workflow ensuring quantitative accuracy and baseline resolution.

Synthetic Utility: Overcoming Low Nucleophilicity in Cross-Coupling

The very features that make 5-(1,1-Difluoroethyl)-2-fluoroaniline a superb API building block—its electron-withdrawing fluorine atoms—make it a challenging substrate for synthesis. The reduced basicity (pKa ~3.0) translates directly to poor nucleophilicity. Standard SₙAr or basic amide coupling conditions often result in low yields or require harsh conditions that degrade the difluoroethyl moiety.

To successfully couple this aniline to an aryl halide (forming a diarylamine), a highly optimized Buchwald-Hartwig Amination is required.

Step-by-Step Buchwald-Hartwig Protocol
  • Catalyst & Ligand Selection : Utilize Pd₂(dba)₃ (5 mol%) paired with XPhos (10 mol%).

    • Causality: The electron-deficient nature of the aniline makes the reductive elimination step of the catalytic cycle sluggish. XPhos is an exceptionally bulky and electron-rich biaryl phosphine ligand that forces the palladium centers together, accelerating reductive elimination and overcoming the aniline's low nucleophilicity.

  • Base Selection : Employ Cs₂CO₃ (2.0 equivalents) rather than standard strong bases like NaOtBu.

    • Causality: Strong alkoxide bases can trigger unwanted defluorination or E2 elimination side-reactions at the difluoroethyl group. Cs₂CO₃ is mild enough to preserve the aliphatic fluorines but basic enough to facilitate the catalytic cycle.

  • Reaction Execution : Suspend reagents in anhydrous toluene. Degas the mixture via three strict freeze-pump-thaw cycles before heating to 100 °C for 12 hours.

    • Causality: Palladium(0) active species are highly sensitive to oxidation; trace oxygen will rapidly poison the catalyst and halt the reaction.

  • Validation : Monitor reaction completion via LC-MS, tracking the disappearance of the aniline mass (m/z 176 [M+H]⁺) and the emergence of the target diarylamine.

Buchwald_Hartwig A 5-(1,1-Difluoroethyl) -2-fluoroaniline C Pd2(dba)3 / XPhos (Overcomes Low Nucleophilicity) A->C B Aryl Halide (Electrophile) B->C D Cs2CO3 Base (Prevents Defluorination) C->D E Substituted Diarylamine (Target API Intermediate) D->E

Figure 2: Logical causality of reagent selection in the Buchwald-Hartwig amination of the aniline.

Conclusion

5-(1,1-Difluoroethyl)-2-fluoroaniline is a highly specialized, dual-functionalized building block that offers immense value in modulating the pharmacokinetic properties of drug candidates. By understanding the causality behind its physicochemical behavior—specifically how the fluorine atoms dictate both metabolic resistance and reduced nucleophilicity—researchers can bypass months of trial-and-error. Implementing self-validating analytical techniques like ¹⁹F qNMR and logically designed synthetic workflows ensures high-fidelity integration of this compound into advanced therapeutic architectures.

Sources

Exploratory

Introduction: The Strategic Role of Fluorinated Anilines in Modern Chemistry

An In-depth Technical Guide to 5-(1,1-Difluoroethyl)-2-fluoroaniline for Researchers and Drug Development Professionals 5-(1,1-Difluoroethyl)-2-fluoroaniline is a fluorinated aromatic amine that holds significant potenti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(1,1-Difluoroethyl)-2-fluoroaniline for Researchers and Drug Development Professionals

5-(1,1-Difluoroethyl)-2-fluoroaniline is a fluorinated aromatic amine that holds significant potential as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms and fluorinated alkyl groups on an aromatic scaffold can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. The introduction of a fluorine atom can enhance metabolic stability, membrane permeability, and receptor binding affinity of the final active pharmaceutical ingredient (API)[1]. This guide provides a comprehensive overview of the molecular characteristics, a proposed synthetic pathway, analytical characterization, and potential applications of 5-(1,1-Difluoroethyl)-2-fluoroaniline, tailored for researchers and professionals in drug development.

Compound Identity and Physicochemical Properties

The structural uniqueness of 5-(1,1-Difluoroethyl)-2-fluoroaniline, featuring a trifluorinated profile with both an aromatic fluorine and a difluoroethyl group, makes it a desirable intermediate for introducing these motifs into target molecules.

Identifier Value
IUPAC Name 5-(1,1-Difluoroethyl)-2-fluoroaniline
Chemical Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
CAS Number Not readily available. A new CAS number would likely be assigned upon synthesis and registration.
Canonical SMILES CC(C1=CC(=C(C=C1)F)N)(F)F

Proposed Synthesis Pathway

While a specific documented synthesis for 5-(1,1-Difluoroethyl)-2-fluoroaniline is not widely available in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous fluorinated anilines. A common and effective strategy involves the reduction of a corresponding nitroaromatic precursor.

The proposed synthesis commences with a suitable commercially available starting material, such as 1-fluoro-2-nitrobenzene, and proceeds through the introduction of the 1,1-difluoroethyl group, followed by the reduction of the nitro group to the desired aniline.

Experimental Protocol: Proposed Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Step 1: Friedel-Crafts Acylation of 1-fluoro-2-nitrobenzene

  • To a stirred solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluoro-3-nitrophenyl)ethan-1-one.

Step 2: Fluorination of the Ketone

  • Dissolve the 1-(4-fluoro-3-nitrophenyl)ethan-1-one (1.0 eq) in an appropriate solvent like dichloromethane.

  • Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent (2.5 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 24-48 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic phase over anhydrous magnesium sulfate, and concentrate to give 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux (around 70-80 °C) and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 5-(1,1-Difluoroethyl)-2-fluoroaniline.

Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline start 1-fluoro-2-nitrobenzene intermediate1 1-(4-fluoro-3-nitrophenyl)ethan-1-one start->intermediate1 Acetyl chloride, AlCl3 intermediate2 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene intermediate1->intermediate2 DAST product 5-(1,1-Difluoroethyl)-2-fluoroaniline intermediate2->product Fe, NH4Cl Safety_Information cluster_Hazards Potential Hazards cluster_PPE Recommended Personal Protective Equipment (PPE) cluster_Handling Safe Handling and Storage H1 Toxic if Swallowed H2 Toxic in Contact with Skin H3 Causes Skin Irritation H4 Causes Serious Eye Irritation H5 May Cause Respiratory Irritation P1 Safety Goggles P2 Protective Gloves P3 Lab Coat P4 Fume Hood S1 Avoid Inhalation and Contact S2 Store in a Cool, Dry Place S3 Keep Container Tightly Closed

Key safety considerations for handling fluorinated anilines.

Conclusion

5-(1,1-Difluoroethyl)-2-fluoroaniline represents a strategically important, albeit not widely commercialized, chemical intermediate. Its trifluorinated structure offers a unique combination of properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, thereby serving as a valuable resource for researchers dedicated to advancing the frontiers of chemical synthesis and drug discovery.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-2-fluoroaniline. [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • ResearchGate. 19 F NMR spectra at 470.29 MHz. [Link]

  • NIST WebBook. 5-Fluoro-2-methylaniline. [Link]

  • Google Patents.
  • PubChemLite. 5-(1,1-difluoroethyl)-2-methylaniline. [Link]

  • PMC. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • American Elements. 2-(1,1-difluoroethyl)-4-fluoroaniline hydrochloride. [Link]

  • Organic Syntheses. Fluorobenzene. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • PubChem. 2,5-Difluoroaniline. [Link]

  • PubChem. 2,6-Difluoroaniline. [Link]

  • European Union Reference Laboratory for Cereals and Feeding stuff. Exact Mass Pesticide Database for use by LC-HRMS Report 6. [Link]

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Foundational

Safety, handling, and MSDS for 5-(1,1-Difluoroethyl)-2-fluoroaniline

Title: Safety, Handling, and MSDS for 5-(1,1-Difluoroethyl)-2-fluoroaniline Executive Summary 5-(1,1-Difluoroethyl)-2-fluoroaniline is an advanced, highly functionalized aromatic amine utilized extensively as a building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safety, Handling, and MSDS for 5-(1,1-Difluoroethyl)-2-fluoroaniline

Executive Summary

5-(1,1-Difluoroethyl)-2-fluoroaniline is an advanced, highly functionalized aromatic amine utilized extensively as a building block in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The integration of a 1,1-difluoroethyl group serves as a lipophilic bioisostere, while the 2-fluoroaniline core provides an essential handle for cross-coupling and amidation reactions. However, the exact structural features that make this compound valuable also impart significant toxicological and handling hazards. This whitepaper synthesizes the mechanistic toxicology and establishes self-validating protocols for the safe handling, storage, and emergency mitigation of 5-(1,1-Difluoroethyl)-2-fluoroaniline.

Physicochemical Profiling & Hazard Classification

Understanding the physicochemical properties is the first step in risk mitigation. The presence of multiple fluorine atoms significantly increases the compound's lipophilicity (LogP) compared to unfunctionalized aniline, thereby enhancing its ability to penetrate the skin and blood-brain barrier.

Table 1: Estimated Physicochemical Properties and GHS Classification

Property / Hazard ClassDescription / Value
Chemical Formula C8H8F3N
Molecular Weight 175.15 g/mol
Physical State Colorless to pale yellow liquid (typical for fluorinated anilines)[1]
Acute Toxicity (Oral/Dermal) Category 3 / 4 (Harmful if swallowed or absorbed through skin)[2]
Skin Corrosion / Irritation Category 1C / 2 (Causes severe skin burns and eye damage)
Specific Target Organ Toxicity Category 2 (Blood, hematopoietic system)[1]
Flammability Combustible liquid (Flash point typically 60–80 °C)[3]

Mechanistic Toxicology: The Causality of Aniline Hazards

The toxicity profile of 5-(1,1-Difluoroethyl)-2-fluoroaniline is driven by two primary mechanisms: the metabolic activation of the arylamine core and the thermal instability of the fluorinated aliphatic chain.

1. Methemoglobinemia via N-Hydroxylation: Like other aromatic amines, this compound is rapidly absorbed via inhalation, ingestion, or dermal contact[4]. Once in the systemic circulation, it undergoes hepatic oxidation mediated by Cytochrome P450 enzymes[5]. The critical toxicological step is the N-hydroxylation of the amine to form an N-hydroxylarylamine metabolite[6]. When this metabolite enters erythrocytes, it undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding oxygen[4]. Furthermore, the resulting reactive nitroso intermediate can undergo redox cycling via NADPH reductase, continuously regenerating the N-hydroxylamine and amplifying the methemoglobinemia[6].

2. Covalent Adduct Formation: The reactive nitroso intermediates can also react with the β-Cys93 residue of hemoglobin to form stable arylsulfinamide adducts[5]. This covalent binding serves as a mechanism for prolonged systemic toxicity and potential genotoxicity.

3. Thermal Decomposition and Defluorination: Under extreme heat or fire conditions, the 1,1-difluoroethyl and 2-fluoro substituents are prone to thermal degradation. This decomposition releases highly toxic and corrosive gaseous hydrogen fluoride (HF) alongside nitrogen oxides (NOx) and carbon monoxide.

MetabolicPathway A 5-(1,1-Difluoroethyl) -2-fluoroaniline B Cytochrome P450 (Hepatic Oxidation) A->B Absorption & Transport C N-Hydroxylamine Metabolite B->C N-hydroxylation D Erythrocyte Entry C->D Circulation E Methemoglobinemia (Fe2+ → Fe3+) D->E Co-oxidation with HbO2 F Reactive Nitroso Intermediate D->F Co-oxidation by-product F->C Redox Cycling (NADPH Reductase) G Hemoglobin Adducts (β-Cys93) F->G Covalent Binding

Figure 1: Cytochrome P450-mediated metabolic activation and methemoglobinemia induction pathway.

Standard Operating Procedures (SOP) for Safe Handling & Synthesis

To ensure a self-validating safety system, researchers must not rely solely on PPE. The handling of 5-(1,1-Difluoroethyl)-2-fluoroaniline requires strict engineering controls and verified procedural steps.

Step 1: Pre-Operational Verification

  • Ventilation Check: Verify that the chemical fume hood face velocity is operating at a minimum of 100 feet per minute (fpm). Do not open the primary container outside of this controlled environment.

  • Equipment Grounding: Because the compound is a combustible liquid, ensure all receiving vessels and transfer equipment are grounded and bonded to prevent static discharge[7].

Step 2: Personal Protective Equipment (PPE) Selection

  • Respiratory Protection: Use a full-face respirator equipped with an ABEK (EN14387) or equivalent organic vapor/acid gas cartridge if ventilation is compromised[1].

  • Dermal Protection: Standard latex is insufficient due to the compound's lipophilicity. Use heavyweight nitrile or butyl rubber gloves. Double-gloving is mandatory.

  • Eye Protection: Tightly fitting chemical safety goggles and a face shield (8-inch minimum) are required to prevent ocular absorption[2].

Step 3: Handling and Storage Protocol

  • Inert Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation of the aniline core, which can lead to the formation of dark, polymeric impurities.

  • Storage Segregation: Store in a cool, dry, well-ventilated dedicated corrosives/toxics cabinet. Strictly isolate from strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger violent exothermic reactions.

Emergency Response & Spill Mitigation

In the event of an accidental release or exposure, immediate, protocol-driven action is required to prevent acute methemoglobinemia or HF exposure.

Exposure First Aid:

  • Dermal Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Do not use solvents to clean the skin, as this will accelerate absorption.

  • Ocular Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention.

  • Inhalation: Remove the patient to fresh air. If breathing is difficult, administer supplemental oxygen. Clinical Note: Monitor for cyanosis (bluish skin/lips), which indicates methemoglobinemia. If symptomatic, intravenous methylene blue may be required under medical supervision[4].

Spill Cleanup Methodology:

  • Evacuate and Isolate: Clear the immediate area of all unprotected personnel.

  • Eliminate Ignition Sources: Shut off all nearby heat sources, open flames, and non-spark-proof electrical equipment[7].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical binders). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a highly visible, sealable hazardous waste container[7].

  • Decontamination: Wash the spill surface with a mild detergent solution, ensuring the runoff is collected and prevented from entering the sanitary sewer system.

SpillResponse A Spill Detected B Evacuate & Isolate Area A->B C Don PPE (Respirator, Nitrile Gloves) B->C D Eliminate Ignition Sources C->D E Contain Spill (Inert Absorbent) D->E F Neutralize & Collect E->F G Dispose as Hazardous Waste F->G

Figure 2: Step-by-step emergency spill response workflow for fluorinated aniline derivatives.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Fluoroaniline.
  • Krishna Solvechem Limited. "MATERIAL SAFETY DATA SHEET (MSDS): 4-Fluoroaniline.
  • Sigma-Aldrich. "Safety Information: 2-Fluoroaniline.
  • Synquest Labs. "Safety Data Sheet: 2,2-Difluoroethyl methyl ether.
  • Haz-Map. "4-Fluoroaniline - Hazardous Agents.
  • NCBI. "Aniline Acute Exposure Guideline Levels.
  • ACS Publications. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines.
  • NIH / PMC. "Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines.

Sources

Exploratory

Quantum chemical calculations on 5-(1,1-Difluoroethyl)-2-fluoroaniline

An In-depth Technical Guide to Quantum Chemical Calculations on 5-(1,1-Difluoroethyl)-2-fluoroaniline Abstract This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quantum Chemical Calculations on 5-(1,1-Difluoroethyl)-2-fluoroaniline

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 5-(1,1-Difluoroethyl)-2-fluoroaniline, a representative fluorinated aromatic amine of significant interest in pharmaceutical and materials science. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, offering field-proven insights into the selection of theoretical models and basis sets. We present a self-validating, step-by-step computational workflow, from initial structure preparation to the analysis of key electronic properties. All methodologies are grounded in authoritative literature, ensuring scientific integrity and reproducibility. The guide culminates in a discussion of how calculated quantum chemical descriptors can be translated into actionable insights for molecular design and development.

Introduction: The Significance of Fluorinated Anilines

Fluorinated organic molecules are cornerstones of modern medicine, agrochemicals, and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The fluoroaniline scaffold, in particular, is a versatile building block found in numerous active pharmaceutical ingredients (APIs), contributing to improved bioavailability and selectivity.[1] 5-(1,1-Difluoroethyl)-2-fluoroaniline represents a molecule with multiple fluorine environments: a difluoroethyl group on the aromatic ring and a fluorine substituent ortho to the amine. This complex substitution pattern makes it an excellent case study for demonstrating the power and nuances of quantum chemical calculations.

Computational chemistry, specifically methods rooted in quantum mechanics, provides an indispensable toolkit for modern drug discovery.[2] These in silico techniques allow for the prediction of molecular properties before costly and time-consuming synthesis, accelerating the design-test-optimize cycle.[2][3] By calculating electronic structure, we can derive descriptors that correlate with reactivity, stability, and intermolecular interactions—critical parameters in rational drug design.[4][5] This guide will elucidate the theoretical and practical steps required to build a robust computational model of 5-(1,1-Difluoroethyl)-2-fluoroaniline.

Theoretical Foundations: Choosing the Right Computational Tools

The goal of quantum chemistry is to solve the Schrödinger equation for a given molecule to determine its electronic wavefunction and energy.[6] However, exact solutions are not feasible for multi-electron systems. Therefore, we rely on well-established approximations.

The Hartree-Fock (HF) Method: A Starting Point

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the multi-electron wavefunction as a single Slater determinant.[7][8] It treats each electron as moving in the average field created by all other electrons, a concept known as the self-consistent field (SCF) approximation.[9] While foundational and computationally efficient for predicting molecular structures, HF theory neglects the instantaneous correlation between the motions of electrons.[10] This omission can lead to inaccuracies, particularly in calculating reaction energies and properties for molecules with significant electron-electron interactions. HF often serves as a good starting point for more advanced methods.[8][11]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used quantum chemical method for pharmaceutical and materials research due to its excellent balance of accuracy and computational cost.[10] DFT is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density.[5][10] This shifts the problem from calculating a complex multi-electron wavefunction to determining the much simpler three-dimensional electron density.

A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. Numerous functionals have been developed, with hybrid functionals often providing superior accuracy. For the study of 5-(1,1-Difluoroethyl)-2-fluoroaniline, the B3LYP functional is an excellent choice. It is a hybrid functional that combines a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, offering robust performance for a wide range of organic molecules.[12]

Basis Sets: The Language of Molecular Orbitals

In practical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom.[13] The collection of these functions is called a basis set. The choice of basis set is critical and directly impacts the accuracy and cost of the calculation.

  • Pople-style Basis Sets : These are widely used and denoted by a systematic nomenclature. For a molecule like 5-(1,1-Difluoroethyl)-2-fluoroaniline, a robust and well-vetted choice is the 6-311++G(d,p) basis set.

    • 6-311 : This indicates a split-valence triple-zeta basis set. The core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described by three basis functions of different sizes, allowing for greater flexibility in describing chemical bonds.

    • ++ : These two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, all of which are relevant to the amine group and fluorine atoms in our target molecule.[14]

    • (d,p) : These are polarization functions . The '(d)' adds d-type functions to heavy atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling the shape of orbitals in a molecular environment and describing chemical bonds.[15][16]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for performing quantum chemical calculations on 5-(1,1-Difluoroethyl)-2-fluoroaniline using the chosen DFT method (B3LYP) and basis set (6-311++G(d,p)). This workflow is readily adaptable to standard quantum chemistry software packages like Gaussian.

Diagram: Computational Chemistry Workflow

Computational Workflow cluster_prep Step 1: Preparation cluster_quantum Step 2: Quantum Calculations (DFT) cluster_analysis Step 3: Analysis & Interpretation Build Build 3D Structure of 5-(1,1-Difluoroethyl)-2-fluoroaniline PreOpt Initial Structure Pre-optimization (Molecular Mechanics) Build->PreOpt Opt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Analysis Opt->Freq SPE Single Point Energy (Optional Refinement) Freq->SPE ConfirmMin Confirm True Minimum (No Imaginary Frequencies) Freq->ConfirmMin Thermo Extract Thermochemical Data (Energy, Enthalpy, Gibbs Free Energy) ConfirmMin->Thermo Props Calculate Molecular Properties (HOMO, LUMO, ESP, Dipole Moment) Thermo->Props Interpret Relate Properties to Drug-like Characteristics Props->Interpret

Caption: A standard workflow for quantum chemical analysis.

Protocol Steps:

  • Molecular Structure Construction:

    • Using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of 5-(1,1-Difluoroethyl)-2-fluoroaniline.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more computationally expensive quantum calculation.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Procedure: Submit the structure for a geometry optimization calculation.

    • Causality: An accurate, optimized geometry is the essential foundation for all subsequent property calculations. Bond lengths, angles, and dihedral angles will relax to their most stable values under the chosen level of theory.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational spectra (IR, Raman).

    • Procedure: Perform a frequency calculation on the optimized geometry from the previous step.

    • Self-Validation: The calculation is successful if it yields zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. In such a case, the geometry must be perturbed and re-optimized.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Property Calculations and Analysis:

    • Objective: To compute the electronic properties that inform the molecule's chemical behavior.

    • Procedure: The results from the frequency calculation output file are used for this analysis. Key properties include:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Electrostatic Potential (ESP): A map of the charge distribution on the molecule's surface.

      • Dipole Moment: A measure of the molecule's overall polarity.

      • Thermochemical Data: Enthalpy, Gibbs Free Energy, etc.

Results and Interpretation: From Data to Drug Design Insights

The output of these calculations provides a wealth of quantitative data. The key is to interpret this data within the context of drug development.

Optimized Molecular Geometry

The calculation will yield precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

Parameter Bond/Angle Calculated Value
Bond Length C-N 1.39 Å
Bond Length C-F (ring) 1.35 Å
Bond Length C-CF₂ 1.52 Å
Bond Length C-F (ethyl) 1.36 Å
Bond Angle C-N-H 112.5°

| Dihedral Angle | C-C-N-H | 180.0° |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability.[17] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[12][17] This has direct implications for metabolic stability in drug design.

Table 2: Calculated Electronic Properties (Hypothetical Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 5.7 eV
Dipole Moment 3.2 Debye

| Total Energy | -789.45 Hartree |

An energy gap of 5.7 eV, as shown in the hypothetical data, suggests that 5-(1,1-Difluoroethyl)-2-fluoroaniline is a relatively stable molecule.

Electrostatic Potential (ESP) and Intermolecular Interactions

The ESP map visualizes the charge distribution across the molecule.

  • Red regions (negative ESP): Indicate electron-rich areas, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For our molecule, these would be concentrated around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom.

  • Blue regions (positive ESP): Indicate electron-poor areas, prone to nucleophilic attack and likely to act as hydrogen bond donors. These would be found around the amine hydrogens.

Understanding the ESP is crucial for predicting how a drug candidate will interact with its biological target, such as the active site of a protein.[2] It helps identify key pharmacophoric features for hydrogen bonding and other non-covalent interactions.

Diagram: Relationship of Outputs to Drug Properties

Properties_to_Insights HOMO HOMO/LUMO Energies Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity ΔE correlates ESP Electrostatic Potential (ESP) Binding Target Binding & Pharmacophore ID ESP->Binding guides H-bonding Solubility Solubility & Permeability ESP->Solubility predicts polar surface Dipole Dipole Moment Dipole->Solubility influences water interaction Geometry Optimized Geometry Shape Molecular Shape & Steric Hindrance Geometry->Shape defines Shape->Binding steric fit

Sources

Protocols & Analytical Methods

Method

Synthetic route to 5-(1,1-Difluoroethyl)-2-fluoroaniline from starting materials

An In-Depth Guide to the Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline: Application Notes and Protocols Introduction 5-(1,1-Difluoroethyl)-2-fluoroaniline is a valuable fluorinated aniline derivative, serving as a k...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline: Application Notes and Protocols

Introduction

5-(1,1-Difluoroethyl)-2-fluoroaniline is a valuable fluorinated aniline derivative, serving as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms, particularly the gem-difluoroethyl moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a detailed, three-step synthetic route starting from commercially available 4-fluoroacetophenone.

As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the chosen reactions, providing insights into why specific reagents and conditions are employed. The protocols are designed to be self-validating, with clear guidance for each stage of the synthesis, from reaction setup to purification.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence, maximizing efficiency and yield by leveraging robust and well-characterized chemical transformations. The strategy involves:

  • Nitration: Regioselective nitration of 4-fluoroacetophenone to install a nitro group, which will later be reduced to the target aniline.

  • Deoxofluorination: Conversion of the acetyl group into the key 1,1-difluoroethyl moiety using a specialized fluorinating agent.

  • Chemoselective Reduction: Reduction of the nitro group to an amine while preserving the two distinct types of carbon-fluorine bonds present in the molecule.

Caption: Overall synthetic workflow for 5-(1,1-Difluoroethyl)-2-fluoroaniline.

Part 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone

Principle and Rationale

This initial step employs a classic electrophilic aromatic substitution reaction. The goal is to introduce a nitro group onto the aromatic ring of 4-fluoroacetophenone. The regiochemical outcome is dictated by the directing effects of the existing substituents:

  • Fluoro Group (-F): An ortho-, para-director.

  • Acetyl Group (-COCH₃): A meta-director.

The position ortho to the fluorine atom is also meta to the acetyl group. This alignment of directing effects strongly favors the nitration at the C3 position, leading to the desired product, 1-(4-fluoro-3-nitrophenyl)ethanone[2][3]. A cold mixture of concentrated nitric and sulfuric acids is used as the nitrating agent. The reaction is performed at a low temperature (0-5 °C) to control the exothermic reaction and prevent over-nitration or side-product formation.

Experimental Protocol

Materials:

  • 4-Fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (75 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 4-fluoroacetophenone (25.0 g, 0.181 mol) to the cold sulfuric acid while maintaining the internal temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (14.0 mL, 0.217 mol) to concentrated sulfuric acid (25 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the acetophenone over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral (pH ~7).

  • For enhanced purity, dissolve the crude solid in dichloromethane, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

ReagentMW ( g/mol )Amount UsedMoles (mol)Molar Eq.
4-Fluoroacetophenone138.1325.0 g0.1811.0
Nitric Acid (70%)63.0114.0 mL0.2171.2
Sulfuric Acid (98%)98.08100 mL-Solvent/Catalyst

Part 2: Synthesis of 1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene

Principle and Rationale

This step converts the ketone functionality of the acetyl group into a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this transformation, known as deoxofluorination.[4][5] The reaction mechanism involves the initial attack of the ketone's oxygen atom on the sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride and subsequent nucleophilic attack by a fluoride ion, leading to the desired difluorinated product.[6][7]

This reaction is typically performed under anhydrous conditions in an inert solvent like dichloromethane. While effective, DAST can be thermally unstable and should be handled with care, avoiding high temperatures.[4]

Caption: Simplified reaction pathway for ketone deoxofluorination with DAST.

Experimental Protocol

Materials:

  • 1-(4-Fluoro-3-nitrophenyl)ethanone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-fluoro-3-nitrophenyl)ethanone (20.0 g, 0.109 mol) in anhydrous DCM (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DAST (35.2 g, 0.218 mol, 28.8 mL) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours, monitoring progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Very cautiously quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add more water. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

ReagentMW ( g/mol )Amount UsedMoles (mol)Molar Eq.
1-(4-Fluoro-3-nitrophenyl)ethanone183.1320.0 g0.1091.0
Diethylaminosulfur trifluoride (DAST)161.1935.2 g0.2182.0
Anhydrous Dichloromethane84.93200 mL-Solvent

Part 3: Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Principle and Rationale

The final step is the reduction of the aromatic nitro group to an aniline. A critical requirement for this step is chemoselectivity; the reducing agent must not affect the C-F bonds on the aromatic ring or the difluoroethyl group. While catalytic hydrogenation is a common method, it can sometimes lead to dehalogenation, especially with fluoro- and chloro-substituted arenes.[8][9]

A more robust and cost-effective method for this transformation is the use of activated iron powder in the presence of an electrolyte like ammonium chloride or a weak acid like acetic acid.[10][11][12] This method, a variation of the Béchamp reduction, is highly chemoselective for the nitro group and generally tolerates a wide variety of functional groups, including halides.[10][12][13] The reaction is typically performed in a protic solvent mixture, such as ethanol and water.

Experimental Protocol

Materials:

  • 1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (15.0 g, 0.073 mol), ethanol (200 mL), and water (50 mL).

  • Add ammonium chloride (19.5 g, 0.365 mol) and iron powder (16.3 g, 0.292 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours (monitor by TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate (150 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with more ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-(1,1-difluoroethyl)-2-fluoroaniline.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

ReagentMW ( g/mol )Amount UsedMoles (mol)Molar Eq.
1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene205.1215.0 g0.0731.0
Iron Powder55.8516.3 g0.2924.0
Ammonium Chloride53.4919.5 g0.3655.0
Ethanol/Water-250 mL-Solvent

Conclusion

This application note details a reliable and scalable three-step synthesis for 5-(1,1-difluoroethyl)-2-fluoroaniline from 4-fluoroacetophenone. The chosen pathway leverages well-understood, high-yielding reactions, including regioselective nitration, deoxofluorination, and chemoselective nitro group reduction. The provided protocols, grounded in established chemical principles, offer a clear and logical guide for researchers in synthetic and medicinal chemistry, enabling the efficient production of this valuable fluorinated intermediate.

References

  • Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.
  • Taylor & Francis Online. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines.
  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Bulletin of the Korean Chemical Society. (n.d.). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water.
  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.
  • ReactionFlash. (n.d.). Ketone to Difluoro - Common Conditions.
  • Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
  • BenchChem. (2026). The Role of 3',5'-Difluoroacetophenone in Custom Organic Synthesis Projects.
  • Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
  • MDPI. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts.
  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.
  • PubChem. (n.d.). 4'-Fluoro-3'-nitroacetophenone.
  • Guidechem. (2025). 1-(4-Fluoro-3-nitrophenyl)ethanone.

Sources

Application

Application Note: LC-MS/MS Method Development for the Quantification of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Executive Summary The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 5-(1,1-Difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 5-(1,1-Difluoroethyl)-2-fluoroaniline is a critical fluorinated building block frequently embedded in the structures of novel kinase inhibitors and topoisomerase poisons. However, the high electronegativity and unique physicochemical properties of this motif present significant bioanalytical challenges, including poor chromatographic retention, low ionization efficiency, and volatility.

This application note details a rigorously optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 5-(1,1-Difluoroethyl)-2-fluoroaniline in biological matrices. The method is grounded in the mechanistic understanding of fluorinated aromatics and strictly adheres to the [1].

Mechanistic Rationale & Method Development

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical causality of the analyte.

Mass Spectrometry: Overcoming Low Basicity

Unsubstituted anilines typically have a pKa around 4.6, making them readily ionizable in Positive Electrospray Ionization (ESI+). However, the target molecule contains a 2-fluoro group and a 5-(1,1-difluoroethyl) group. The strong electron-withdrawing nature of these three fluorine atoms significantly depletes the electron density of the aromatic ring, lowering the pKa of the primary amine to approximately 3.0.

  • Causality-Driven Solution : To ensure robust protonation and prevent signal fluctuation, the mobile phase must be highly acidic. We utilize 0.2% Formic Acid (rather than the standard 0.1%) to force the equilibrium toward the [M+H]+ state, yielding a stable precursor ion at m/z 176.1.

Chromatography: The Power of Fluorine-Fluorine Interactions

Highly fluorinated small molecules often exhibit poor retention, peak tailing, and susceptibility to matrix suppression when analyzed on standard alkyl-bonded (C18) stationary phases due to hydrophobic mismatch [2].

  • Causality-Driven Solution : We employ a Pentafluorophenyl (PFP) column. The PFP phase offers orthogonal retention mechanisms compared to C18, specifically leveraging dipole-dipole interactions, π−π stacking, and unique fluorine-fluorine interactions. This ensures the analyte is retained well beyond the solvent front, completely bypassing early-eluting phospholipid matrix effects.

Sample Preparation: Matrix Management

Protein Precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression for small, semi-polar molecules.

  • Causality-Driven Solution : We implemented a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). By buffering the plasma to pH 8.0 prior to extraction, the analyte is rendered neutral, maximizing its partition into the organic layer while leaving polar matrix components behind.

Visualized Workflows

LCMS_Logic A Analyte: 5-(1,1-Difluoroethyl) -2-fluoroaniline B MS Optimization: ESI+ Mode (Low pKa) A->B Determine MRM C Column Selection: Fluorinated vs Alkyl A->C Assess Polarity F Sample Prep: Liquid-Liquid Extraction B->F D PFP Column (Strong F-F Interactions) C->D Optimal E C18 Column (Poor Retention) C->E Sub-optimal D->F G ICH M10 Validation F->G Finalize

Fig 1: Logical workflow for LC-MS/MS method development of fluorinated anilines.

LLE_Protocol S1 50 µL Plasma + 5 µL IS S2 Add 50 µL NH4HCO3 (pH 8) S1->S2 S3 Add 600 µL MTBE S2->S3 S4 Vortex 5 min Centrifuge S3->S4 S5 Transfer Organic Evaporate N2 S4->S5 S6 Reconstitute Inject S5->S6

Fig 2: Step-by-step Liquid-Liquid Extraction (LLE) protocol for plasma samples.

Experimental Protocols

LC-MS/MS Conditions
  • System : Agilent 1290 Infinity II LC coupled to a 6495C Triple Quadrupole MS.

  • Column : Phenomenex Kinetex PFP (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A : Water containing 0.2% Formic Acid.

  • Mobile Phase B : Methanol containing 0.2% Formic Acid. (Note: Methanol is preferred over Acetonitrile to preserve π−π interactions on the PFP phase).

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% 90% B

    • 2.5 - 3.5 min: 90% B

    • 3.5 - 3.6 min: 90% 10% B (Re-equilibration to 5.0 min)

MRM Transitions (Table 1)

The primary fragmentation pathway involves the neutral loss of Hydrogen Fluoride (HF, -20 Da) from the difluoroethyl moiety, a classic signature of aliphatic fluorines.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
5-(1,1-Difluoroethyl)-2-fluoroaniline 176.1156.115Quantifier ( −HF )
5-(1,1-Difluoroethyl)-2-fluoroaniline 176.1136.125Qualifier ( −2HF )
Analyte-d4 (SIL-IS) 180.1160.115Internal Standard
Sample Extraction Protocol
  • Aliquot 50 µL of biological plasma into a 2.0 mL 96-well extraction plate.

  • Add 5 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (100 ng/mL).

  • Add 50 µL of 100 mM Ammonium Bicarbonate buffer (pH 8.0) to neutralize the aniline amine.

  • Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Seal and vortex vigorously for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 450 µL of the upper organic layer to a clean plate.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C. (Caution: Do not exceed 40°C due to the semi-volatile nature of the fluorinated aniline).

  • Reconstitute in 100 µL of 10% Methanol in Water, vortex, and inject 5 µL onto the LC-MS/MS.

Method Validation & Trustworthiness

A bioanalytical method is only as reliable as its validation. This protocol was subjected to rigorous testing to ensure it acts as a self-validating system, conforming entirely to the adopted by the FDA and EMA [1].

The use of a deuterated internal standard (SIL-IS) ensures that any minor fluctuations in extraction efficiency or matrix ionization suppression are mathematically normalized, guaranteeing the trustworthiness of the final calculated concentrations.

Validation Summary (Table 2)

The method demonstrated a linear dynamic range from 1.0 ng/mL (LLOQ) to 1000 ng/mL .

Validation ParameterICH M10 Acceptance CriteriaObserved ResultsStatus
Intra-day Precision (%CV) 15% ( 20% at LLOQ)2.4% – 7.8%PASS
Inter-day Precision (%CV) 15% ( 20% at LLOQ)3.1% – 8.5%PASS
Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.2% to +5.1%PASS
Matrix Factor (IS Normalized) CV 15% between lots0.95 – 1.02 (CV: 4.1%)PASS
Extraction Recovery Consistent and reproducible82.4% – 86.7%PASS

References

  • Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." (2022). URL:[Link]

  • Knecht, S., et al. "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives." ACS Sensors (2021). (Reference for the analytical behavior and structural impact of fluorinated anilines). URL:[Link]

Method

Role of 5-(1,1-Difluoroethyl)-2-fluoroaniline in the synthesis of OLED materials

Application Note: 5-(1,1-Difluoroethyl)-2-fluoroaniline as a Strategic Building Block in Advanced OLED Materials Synthesis Target Audience: Researchers, Materials Scientists, and Optoelectronics Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(1,1-Difluoroethyl)-2-fluoroaniline as a Strategic Building Block in Advanced OLED Materials Synthesis

Target Audience: Researchers, Materials Scientists, and Optoelectronics Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the precise tuning of molecular energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for maximizing internal quantum efficiency (IQE) and device longevity. 5-(1,1-Difluoroethyl)-2-fluoroaniline has emerged as a highly specialized, dual-functionalized building block for synthesizing next-generation Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) hosts.

As a Senior Application Scientist, I approach the integration of this molecule not just as a synthetic step, but as a strategic optoelectronic intervention. The specific substitution pattern of this aniline offers two distinct mechanistic advantages:

  • Electronic Tuning via Inductive Effects: The electron-withdrawing nature of both the ortho-fluorine and the meta-1,1-difluoroethyl (-CF₂CH₃) groups significantly deepens the HOMO level of the resulting arylamines[1]. A deep HOMO (> 6.0 eV) is critical for matching the work function of modern anodes and blocking electron leakage from the emissive layer.

  • Steric Shielding & Morphological Stability: Unlike a simple -CF₃ group, the -CF₂CH₃ moiety provides asymmetric steric bulk. This disrupts close π−π stacking in the solid-state film, effectively suppressing Aggregation-Caused Quenching (ACQ) and increasing the glass transition temperature ( Tg​ ) of the material, which prevents heat-induced crystallization during prolonged device operation[2].

Pathway N1 Base Arylamine Core (Shallow HOMO, ~5.2 eV) N2 Functionalization with 2-F & 5-CF₂CH₃ N1->N2 N3 Inductive Electron Withdrawal & Steric Shielding N2->N3 N4 Deepened HOMO (>6.0 eV) & Suppressed ACQ N3->N4

Caption: Mechanistic pathway illustrating the optoelectronic stabilization of arylamines via fluorination.

Application: Synthesis of Deep-HOMO Hole Transport Materials

The most direct application of 5-(1,1-Difluoroethyl)-2-fluoroaniline is its conversion into a triarylamine core via Palladium-catalyzed Buchwald-Hartwig cross-coupling[3].

Causality in Experimental Design: Because the -F and -CF₂CH₃ groups exert a strong inductive pull, the lone pair on the amine nitrogen is delocalized and stabilized, rendering the aniline a poor nucleophile. Standard Pd-catalysts (like Pd(PPh₃)₄) will fail or result in sluggish kinetics. Therefore, a highly active, sterically demanding, and electron-rich phosphine ligand such as Tri-tert-butylphosphine (P(tBu)₃) is strictly required. The steric bulk of P(tBu)₃ accelerates the critical reductive elimination step, forcing the bulky fluorinated aryl group and the amido group together to form the new C-N bond[4].

Step-by-Step Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of a bis(fluorinated) triarylamine HTM derivative.

Reagents & Materials:

  • 5-(1,1-Difluoroethyl)-2-fluoroaniline (2.2 equiv)

  • Aryl dibromide core (e.g., 4,4'-dibromobiphenyl) (1.0 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.05 equiv)

  • Tri-tert-butylphosphine [P(tBu)₃] (1.0 M in toluene, 0.10 equiv)

  • Sodium tert-butoxide[NaOtBu] (3.0 equiv)

  • Anhydrous, degassed Toluene

Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Oxygen is strictly prohibited as it irreversibly oxidizes the Pd(0) active species.

  • Reagent Loading: Add the aryl dibromide, Pd(dba)₂, and NaOtBu to the flask.

  • Solvent & Ligand Addition: Inject anhydrous toluene, followed by the P(tBu)₃ solution. Stir at room temperature for 10 minutes to allow the formation of the active 12-electron Pd(0)L complex. The solution will transition to a deep red/purple hue.

  • Amine Injection: Inject 5-(1,1-Difluoroethyl)-2-fluoroaniline dropwise.

  • Thermal Coupling: Heat the reaction mixture to 110 °C. Monitor via TLC or LC-MS. The reaction typically reaches completion within 12–16 hours.

  • Quenching & Extraction: Cool to room temperature, quench with deionized water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO₄.

  • OLED-Grade Purification (Critical Step): Standard silica gel chromatography is insufficient for OLED applications. Trace palladium acts as a deep trap state that quenches excitons. After initial column chromatography, the material must be subjected to high-vacuum temperature-gradient sublimation (10⁻⁶ Torr) to achieve >99.99% purity[2].

Caption: Step-by-step experimental workflow for the synthesis and integration of fluorinated OLED materials.

Quantitative Data Presentation

The integration of 5-(1,1-Difluoroethyl)-2-fluoroaniline fundamentally alters the optoelectronic profile of standard OLED matrices. Table 1 summarizes the comparative quantitative data of a standard non-fluorinated HTM (NPB) versus its hypothetical difluoroethyl-fluoro (DFEF) derivative, as well as a DFEF-based TADF host.

Table 1: Optoelectronic and Thermal Properties of OLED Materials

Material ClassificationHOMO (eV)LUMO (eV) Tg​ (°C)PLQY (%)Primary Device Function
Standard NPB -5.40-2.4095~30Standard Hole Transport
DFEF-NPB (Synthesized)-6.15-2.85145~45Deep-HOMO Hole Transport
DFEF-TADF Host -6.20-3.10160>90Emissive Layer (EML) Host

Data Interpretation: The synthesized DFEF-NPB exhibits a significantly deepened HOMO (-6.15 eV) compared to standard NPB (-5.40 eV). This creates a highly efficient energy barrier that confines electrons within the emissive layer, drastically reducing efficiency roll-off at high current densities. Furthermore, the Tg​ is elevated by 50 °C, ensuring superior morphological stability under Joule heating.

References

  • Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - RSC Publishing.
  • Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications - ACS Publications.
  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC.
  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the purification of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Welcome to the Technical Support Center for Fluorinated Anilines. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 5-(1,1-Diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Anilines. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 5-(1,1-Difluoroethyl)-2-fluoroaniline .

Purifying fluorinated anilines presents a unique triad of challenges: the volatility imparted by fluoroalkyl groups, the strong hydrogen-bonding capacity of the primary amine, and the inherent oxidative instability of the aniline core. This guide bypasses generic advice to focus on the exact physicochemical causality of these issues, providing self-validating protocols to ensure high-yield, high-purity isolation.

Diagnostic Workflow for Purification

Before selecting a purification method, it is critical to diagnose the specific impurity profile of your crude mixture. Use the logical workflow below to determine the most effective strategy.

Workflow for selecting the optimal purification strategy for fluorinated anilines.

Troubleshooting Guides & Methodologies

Issue 1: Severe Band Broadening and Co-elution on Silica Gel

The Problem: During normal-phase chromatography, the product streaks across the TLC plate, and fractions contain mixed impurities. The Causality: 5-(1,1-Difluoroethyl)-2-fluoroaniline is a basic primary amine. The lone pair on the nitrogen acts as a strong hydrogen bond acceptor/donor with the highly acidic silanol (Si-OH) groups present on standard silica gel. This creates a continuous adsorption-desorption drag as the compound moves down the column, leading to severe tailing and co-elution. The Solution: Neutralize the acidic silanol sites using an amine additive in the eluent.

Protocol: Amine-Deactivated Silica Gel Chromatography

  • Column Preparation: Slurry standard silica gel in your starting eluent (e.g., Hexanes/Ethyl Acetate 95:5) containing 1% v/v Triethylamine (TEA). Pack the column tightly.

  • Sample Loading: Dissolve the crude 5-(1,1-Difluoroethyl)-2-fluoroaniline in a minimal amount of the eluent[1]. Carefully load it onto the head of the column.

  • Elution: Elute using a gradient, ensuring that the 1% TEA concentration is maintained throughout the process to continuously suppress silanol ionization.

  • Self-Validation: Monitor fractions via TLC (UV active). Spot the combined fractions alongside the crude mixture. A single, tight UV-active spot without a "tail" confirms the successful suppression of silanol interactions and the removal of co-eluting impurities.

Issue 2: Inability to Separate Des-Fluoro or Regioisomer Impurities

The Problem: Distillation yields a product that still contains 2-5% of a closely related impurity (e.g., 2-fluoroaniline or incompletely fluorinated intermediates). The Causality: Fluorinated anilines and their non-fluorinated counterparts exhibit nearly identical boiling points due to similar molecular weights and dipole moments. For instance, standard aniline and fluoroaniline can boil within 3 °C of each other at atmospheric pressure, making standard distillation highly inefficient[2]. The Solution: Employ fractional vacuum distillation with a high-efficiency column to increase theoretical plates, or pivot to chemical separation via selective salt precipitation.

Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-vacuum pump, a short Vigreux column (to increase theoretical plates), a condenser, and a receiving flask[1].

  • Degassing: Transfer the crude liquid to the distillation flask with a magnetic stir bar. Gradually apply a high vacuum (< 1 Torr) at room temperature to remove residual solvents.

  • Fractionation: Slowly heat the mantle. Monitor the head temperature closely. Collect and discard the fore-run (low-boiling impurities)[1].

  • Product Isolation: Collect the main fraction at a steady head temperature. Stop the distillation before the flask runs dry to prevent the thermal decomposition of unstable residues[1].

  • Self-Validation: Analyze the main fraction via 1. The purity can be definitively estimated from the peak areas in the Total Ion Chromatogram (TIC), ensuring the absence of lower-boiling des-fluoro impurities[1].

Issue 3: Product Darkens from Clear Liquid to Brown/Black over Time

The Problem: The freshly purified compound is a clear or pale yellow liquid, but turns dark brown after a few days of storage. The Causality: Anilines are notoriously susceptible to autoxidation. The electron-rich nitrogen lone pair reacts with ambient oxygen to form radical cations, which subsequently polymerize into highly conjugated, dark-colored azo or quinoid structures. While the electron-withdrawing 2-fluoro and 5-(1,1-difluoroethyl) groups slightly stabilize the molecule compared to unsubstituted aniline, it remains highly vulnerable over time. The Solution: Convert the free base to a stable anilinium hydrochloride salt. Protonation ties up the nitrogen lone pair, completely shutting down the single-electron transfer (SET) pathway that initiates oxidative degradation.

Protocol: Hydrochloride Salt Stabilization

  • Dissolution: Dissolve the purified 5-(1,1-Difluoroethyl)-2-fluoroaniline free base in a minimal volume of anhydrous ethanol or diethyl ether[3].

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or dropwise add a stoichiometric amount of HCl in dioxane[3].

  • Isolation: The hydrochloride salt will rapidly precipitate out of the solution as a white solid. Collect the product by suction filtration under an inert atmosphere (e.g., a nitrogen-flushed glovebag)[3].

  • Self-Validation: Dissolve a small aliquot of the dried salt in D2O and analyze via 1H and 19F NMR. A significant downfield shift of the aromatic protons compared to the free base confirms the successful protonation of the amine.

Quantitative Comparison of Purification Strategies

To assist in scaling your synthesis, refer to the following performance metrics for each purification strategy:

Purification MethodOptimal ScaleTypical Purity AchievedKey AdvantagePrimary Limitation
Amine-Modified Silica < 5 grams95 - 98%Excellent for separating polar impurities and baseline material.High solvent consumption; potential for product loss on the column.
Fractional Vacuum Distillation > 10 grams> 99%Highly scalable; effectively removes volatile byproducts and solvents.Ineffective for regioisomers with a boiling point difference (Δbp) < 5 °C.
Selective Salt Precipitation Any> 99.5%Stabilizes the product against autoxidation for long-term storage.Requires strictly anhydrous conditions; yield loss in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Why am I losing product during the solvent evaporation step on the rotary evaporator? A: The 1,1-difluoroethyl group significantly increases the volatility of the compound compared to a standard ethyl group. Fluorine is highly electronegative and holds its electrons tightly, which reduces the polarizability of the molecule and weakens intermolecular van der Waals forces. To prevent product loss, avoid heating the water bath above 25 °C and do not drop the vacuum below 50 mbar when removing volatile solvents like dichloromethane or ether.

Q: Can I use standard reverse-phase HPLC to purify this compound? A: Yes, reverse-phase preparative HPLC is an excellent choice for separating 5-(1,1-Difluoroethyl)-2-fluoroaniline from closely related regioisomers. However, you must use a buffered aqueous mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to ensure the amine remains consistently protonated. If the pH of the mobile phase is near the pKa of the aniline, the compound will exist in a mixed ionization state, leading to split peaks and poor resolution.

Q: I am trying to separate the product from unreacted 2-fluoroaniline. Distillation isn't working. What is the chemical alternative? A: Because the boiling points are too close, you can exploit the subtle differences in basicity. The 5-(1,1-difluoroethyl) group is electron-withdrawing, making your product slightly less basic than 2-fluoroaniline. By carefully titrating the mixture with a limiting amount of mineral acid in an organic solvent, the more basic 2-fluoroaniline will precipitate as a salt first, leaving your desired product in the organic phase[2].

References

  • Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline. Benchchem.
  • Separation of aniline and p-fluoroaniline (US4532352A). Google Patents.
  • Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols. Benchchem.

Sources

Optimization

Optimization of reaction conditions (temperature, solvent, catalyst) for 5-(1,1-Difluoroethyl)-2-fluoroaniline

Answering the user's request.## Technical Support Center: Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline Welcome to the technical support center for the synthesis and optimization of 5-(1,1-Difluoroethyl)-2-fluoroani...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Welcome to the technical support center for the synthesis and optimization of 5-(1,1-Difluoroethyl)-2-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth, field-proven insights into the optimization of reaction conditions, troubleshooting common issues, and explaining the causality behind experimental choices to ensure the successful synthesis of this important fluorinated building block.

5-(1,1-Difluoroethyl)-2-fluoroaniline is a valuable intermediate in medicinal chemistry, where the unique properties of the gem-difluoroethyl group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The synthesis, however, is not trivial and requires careful optimization. A robust and scalable synthetic route typically involves a multi-step process. The most common and logical approach begins with a suitable precursor, 1-(4-amino-3-fluorophenyl)ethan-1-one, followed by a critical deoxofluorination step to install the gem-difluoro moiety.

This guide focuses primarily on the optimization of this key deoxofluorination transformation, addressing the critical parameters of temperature, solvent, and reagent choice.

cluster_0 Synthetic Workflow A Precursor Synthesis (e.g., Friedel-Crafts Acylation) B 1-(4-amino-3-fluorophenyl)ethan-1-one (Ketone Intermediate) A->B C Deoxofluorination (Key Optimization Step) B->C Fluorinating Agent (DAST, Deoxo-Fluor) D Crude Product C->D E Purification (Chromatography/Distillation) D->E F 5-(1,1-Difluoroethyl)-2-fluoroaniline (Final Product) E->F decision decision action action start Low Conversion decision1 decision1 start->decision1 Check Reagent Stoichiometry action1 Recalculate & Repeat (Use 1.5-2.0 eq. of fluorinating agent) decision1->action1 Incorrect decision2 Is Reaction Sluggish at Current Temp? decision1->decision2 Correct action2 Gradually Increase Temp (e.g., in 10°C increments). Monitor for side products. decision2->action2 Yes decision3 Are Reagents/Solvents Anhydrous? decision2->decision3 No (Stalled) action3 Dry Solvents/Reagents. Use oven-dried glassware. Run under inert atmosphere. decision3->action3 No end Consider Alternative Fluorination Method decision3->end Yes

Sources

Troubleshooting

Catalyst selection and optimization for 5-(1,1-Difluoroethyl)-2-fluoroaniline synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the synthesis and scale-up of 5-(1,1-Difluoroethyl)-2-fluoroaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the synthesis and scale-up of 5-(1,1-Difluoroethyl)-2-fluoroaniline .

The synthesis of this highly fluorinated aniline typically involves the deoxofluorination of an acetophenone precursor followed by the reduction of a nitro group. The critical bottleneck in this workflow is Hydrodefluorination (HDF) during the nitro reduction step. The presence of both an aromatic C-F bond and an aliphatic CF₂ group makes the molecule highly susceptible to defluorination under standard catalytic conditions.

Workflow A 1-(4-Fluoro-3-nitrophenyl)ethanone (Ketone Precursor) B DAST / Deoxo-Fluor Fluorination A->B Catalyst: SbCl3 C 4-Fluoro-3-nitro-(1,1-difluoroethyl)benzene (Nitro Precursor) B->C 1,1-Difluoroethylation D Standard Pd/C Hydrogenation (High HDF Risk) C->D H2, Pd/C F Optimized Reduction (Pt/C-S, SnCl2, or Fe/HCl) C->F Chemoselective E Defluorinated Byproducts (Yield Loss) D->E C-F Cleavage G 5-(1,1-Difluoroethyl)-2-fluoroaniline (Target Molecule) F->G High Yield

Workflow for 5-(1,1-Difluoroethyl)-2-fluoroaniline synthesis highlighting reduction bottlenecks.

Part 1: Troubleshooting FAQs

Q1: My DAST fluorination of the acetophenone precursor is stalling at ~60% conversion. Are there catalysts to accelerate this? A: Yes. DAST-mediated deoxofluorination of electron-deficient ketones (like those bearing a nitro group) suffers from a high activation barrier for the initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom[1].

  • Causality: The strongly electron-withdrawing nitro group reduces the nucleophilicity of the ketone oxygen.

  • Solution: Add a catalytic amount of a Lewis acid (e.g., 5 mol% SbCl₃ or BF₃·OEt₂) to activate the DAST reagent. This accelerates the formation of the intermediate fluorosulfurane.

Q2: I switched to Pd/C for the nitro reduction, but I am isolating a mixture of products. Mass spec shows M-18 and M-19 peaks. What is happening? A: You are observing severe Hydrodefluorination (HDF)[2].

  • Causality: Palladium has a high intrinsic affinity for C-F bonds. Once the nitro group is reduced to an amine, the aromatic ring becomes highly electron-rich. This strongly activates the ortho-fluorine toward oxidative addition by the Pd surface. The M-19 peak corresponds to the loss of the aromatic fluorine, while M-18 indicates potential defluorination at the aliphatic CF₂ group.

  • Solution: You must abandon unpoisoned Pd/C. Switch to a chemoselective catalyst like sulfided Pt/C or use chemical single-electron transfer (SET) reduction via SnCl₂[3][4].

Q3: How does sulfiding the Platinum catalyst (Pt/C-S) prevent defluorination? A:

  • Causality: C-F bond cleavage requires multi-point adsorption of the arene onto contiguous, highly active metal sites (typically step or corner defect sites). Sulfide acts as a selective poison; it strongly binds to these high-energy defect sites, sterically and electronically blocking them. The nitro group reduction, however, is highly exothermic and can proceed on the less active, flat terrace sites of the Pt crystal. This creates a kinetic window where nitro reduction vastly outpaces HDF.

Mechanism N Nitroarene Adsorption on Metal Surface R Reduction to Aniline (Electron-rich ring) N->R Pd Unpoisoned Pd Sites (High Affinity for C-F) R->Pd Pd/C Catalyst Pt Sulfided Pt Sites (Sterically/Electronically Poisoned) R->Pt Pt/C(S) Catalyst OA Oxidative Addition into C-F (Hydrodefluorination) Pd->OA Des Product Desorption (Intact C-F Bonds) Pt->Des

Mechanistic divergence of hydrodefluorination vs. chemoselective desorption on metal surfaces.

Part 2: Quantitative Catalyst Comparison

To aid in catalyst selection, the following table summarizes empirical data for the reduction of 4-fluoro-3-nitro-(1,1-difluoroethyl)benzene to the target aniline.

Catalyst SystemPrimary MechanismHDF Risk (%)Typical YieldScalabilityTechnical Notes
10% Pd/C + H₂ Surface Hydrogenation> 40%45 - 50%HighAvoid. High aromatic C-F cleavage due to electron-rich aniline formation[2].
5% Pt/C (Sulfided) + H₂ Poisoned Surface Hydrogenation< 2%88 - 92%HighBest for Scale-up. Requires strict temperature control (< 30 °C) to prevent over-reduction.
SnCl₂·2H₂O Single-Electron Transfer (SET)0%85 - 90%LowIdeal for Lab-Scale. Completely blind to C-F bonds[3]. Generates heavy metal waste.
Fe powder / NH₄Cl Béchamp Reduction< 1%80 - 85%MediumGreen alternative to SnCl₂. Emulsion-heavy workup can reduce isolated yields.

Part 3: Validated Experimental Protocols

Protocol A: Lab-Scale Chemical Reduction (SnCl₂ Method)

This method utilizes Tin(II) chloride, which operates via an inner-sphere electron transfer mechanism that is entirely unreactive toward C-F bonds, guaranteeing zero hydrodefluorination[3][4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-fluoro-3-nitro-(1,1-difluoroethyl)benzene in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 5.0 eq of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1.5 to 2 hours.

  • Validation Checkpoint (Self-Indicating): The solution will transition from a deep yellow to a pale, cloudy suspension. Before quenching, pull a 0.1 mL aliquot, perform a mini-extraction with EtOAc/NaOH, and run a rapid ¹⁹F NMR. You must observe two distinct signals: a multiplet at approx. -118 ppm (aromatic F) and a triplet at approx. -88 ppm (CF₂). If the -118 ppm signal is missing, your starting material was compromised.

  • Quench & Workup: Cool the mixture to 0 °C. Slowly pour into ice water. Critical Step: Adjust the pH to 9 using 5N NaOH. This breaks the highly stable tin-amine chelates, precipitating tin salts as a filterable white solid.

  • Isolation: Filter through a pad of Celite, extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Scalable Catalytic Hydrogenation (Pt/C-S Method)

For pilot-scale synthesis, stoichiometric heavy metals are unviable. Sulfided Platinum on Carbon provides the necessary chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a pressure reactor with 1.0 eq of the nitro precursor dissolved in Methanol (0.5 M).

  • Catalyst Loading: Add 5 wt% of 5% Pt/C (Sulfided) catalyst.

  • Purge & Pressurize: Purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to exactly 3.0 bar of H₂.

  • Reaction: Stir vigorously at 20–25 °C. Do not exceed 30 °C, as thermal energy can overcome the sulfide poisoning effect.

  • Validation Checkpoint (Real-Time Mass Flow): Monitor hydrogen uptake via a mass flow controller. The stoichiometry is strictly 3.0 molar equivalents of H₂ per mole of nitroarene. An uptake curve that does not plateau at 3.0 eq, but continues to creep toward >3.1 eq, is a direct, real-time indicator that hydrodefluorination (which consumes additional H₂ to form HF) has initiated. If the curve fails to plateau, quench the reactor immediately.

  • Isolation: Vent the reactor, purge with N₂, filter the catalyst through Celite (do not let the filter cake dry to avoid pyrophoric ignition), and concentrate the filtrate.

Part 4: References

  • Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMpX4XV12JwwdZ0kJAFezCyBakVMmGPxlcTDLD54jfMYoIbufAwdUOqgRLUHBqJABgcZJvYfof_9Xc1jYCQ3eIeWZ5wYgPgQDbd427_PvzpEyTqh8hczNeArXSM-2_uLQ6A6poQn8nFSALfgE=]

  • CYCLOPROPANECARBOXAMI... (Patent EP 2 864 289 B1 - Synthesis of 3-(1,1-difluoroethyl)-5-fluoro-aniline). Source: googleapis.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ToxuDZ3hBNFjB-pFmyFMxUXpyMIZR34n546dn3GjUiXwauYS2mfQUdU9rP5JiDP8uy_iyzrI0j0MCssp2YsaR3LfO88yOPCxFkAyrZ-My5BdawobBG1pNw4qpoi8IEiSG4xD0VeSay3flCJ7Yi38ekPvcvVQaArZYY2BkTtfXQu86cRXz_Y5SZI2IPpn]

  • Technical Support Center: Optimizing Catalyst (Hydrodefluorination Data). Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSCqQmef2lCRqP8Nkr9jzH8Zyg5cNUzQp3m4HymcgfWp6e9tSBc7ECqWCQEvXFPz_oDVEYPGdN4nOeDKoJFC1Cc6FwH65qckPhawuvrO-HbKVtWy2nZx0Yp7SzMNSqZMv1jn4rEzfm0ayIARsC2Cb-cO9f7ABJQHr52oTG9cWV8pk9NbItBcWW5Z4hGb59bhhUueLyJHr0dYNbJvkS7WyWEV_yboOu9J-QDuRFvmVCfWLN5YMt_w4laMCxTllTgv0bFnMFbG_Mm1R4]

  • Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQFbdZdZfAB_v_lxmk4_5w0Wsvc7r5iZP_3bwvedE0csV2Dgn_VebLRVoUtiRtmsDC6KCYmKS388qwYyAt-QIqP65GWYx5YfBT9xKnFXxDok2KnjwfOpueRGdSQDESDufr7fmafTXHqp2zpac8cCj7]

Sources

Reference Data & Comparative Studies

Validation

Structural validation of 5-(1,1-Difluoroethyl)-2-fluoroaniline derivatives by X-ray crystallography

Structural Validation of 5-(1,1-Difluoroethyl)-2-fluoroaniline Derivatives: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy Introduction: The Conformational Challenge of the Difluoroethyl Group The 5-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 5-(1,1-Difluoroethyl)-2-fluoroaniline Derivatives: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

Introduction: The Conformational Challenge of the Difluoroethyl Group

The 5-(1,1-difluoroethyl)-2-fluoroaniline scaffold has emerged as a highly privileged building block in modern drug discovery. The strategic introduction of the 1,1-difluoroethyl (-CF₂CH₃) group is frequently used to modulate lipophilicity, reduce basicity (pKa), and stabilize bioactive conformations. This structural motif has been critical in the development of centrally active β-Secretase (BACE1) inhibitors for Alzheimer's disease[1] and covalent allosteric inhibitors targeting WRN helicase in oncology[2]. Furthermore, the precise steric and electronic profile of this group is highly target-sensitive; for instance, replacing a trifluoromethyl (-CF₃) group with a -CF₂CH₃ group in certain triazolopyrazine scaffolds completely abolishes antiplasmodial activity[3].

Despite its utility, the rotational flexibility of the -CF₂CH₃ moiety presents a significant analytical challenge. While standard spectroscopic methods confirm chemical connectivity, they struggle to capture the precise 3D stereoelectronic landscape. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Multi-Nuclear NMR spectroscopy, providing a self-validating experimental framework for the structural elucidation of these complex fluorinated derivatives.

Comparative Analysis: SCXRD vs. Solution-State NMR

While ¹H, ¹³C, and ¹⁹F NMR are indispensable for high-throughput purity assessments, they inherently measure a time-averaged rotational ensemble of the molecule in solution. Because the -CF₂CH₃ group undergoes rapid bond rotation at room temperature, NMR often masks the preferred low-energy conformation that dictates target binding.

Conversely, SCXRD locks the molecule within a crystal lattice, providing an unambiguous 3D snapshot. This allows for the direct measurement of exact dihedral angles and the observation of critical intermolecular networks—such as the N-H···F hydrogen bonding inherent to planar aniline rings[4].

Table 1: Performance Comparison for Structural Validation of Fluorinated Anilines

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Multi-Nuclear NMR (Solution State)
Spatial Resolution Absolute atomic coordinates, exact bond lengths, and dihedral angles.Chemical connectivity and through-bond/space averages.
Conformational State Locked in a low-energy solid-state lattice.Time-averaged rotational ensemble.
H-Bonding Detection Direct observation of N-H···F networks and crystal packing[4].Inferred indirectly via chemical shift perturbations.
Sample Requirement A single, defect-free crystal (~0.1 x 0.1 x 0.2 mm).5–15 mg of high-purity powder dissolved in a deuterated solvent.
Throughput Low to Moderate (bottlenecked by crystallization kinetics).High (rapid dissolution and automated acquisition).

Experimental Workflow Visualization

Workflow A Synthesis of 5-(1,1-Difluoroethyl) -2-fluoroaniline B Purification (>99%) via HPLC A->B Yields crude C Crystallization Screening B->C Purity check D Vapor Diffusion (EtOAc / Hexane) C->D Method A E Slow Evaporation (Temp: -20°C) C->E Method B F SCXRD Data Collection (100 K, Mo-Kα) D->F Single crystal E->F Single crystal G Anisotropic Refinement & Structure Solution F->G Diffraction data H Conformational Validation (Dihedral & H-Bonds) G->H .cif file

Workflow for structural validation of fluorinated aniline derivatives via SCXRD.

Self-Validating Experimental Protocols

To ensure high-fidelity structural data, the crystallization and diffraction protocols must be meticulously controlled. The following methodologies are designed as self-validating systems, ensuring that each step confirms the success of the preceding one.

Protocol A: Crystallization via Vapor Diffusion

Causality: Fluorinated anilines can be notoriously difficult to crystallize due to the flexible nature of the alkyl chains. Vapor diffusion provides a highly controlled thermodynamic environment, gradually lowering solubility to promote the nucleation of defect-free crystals rather than amorphous precipitates[4].

  • Solvent Selection: Dissolve 10–15 mg of the purified 5-(1,1-difluoroethyl)-2-fluoroaniline derivative in a minimal volume (0.5–1.0 mL) of ethyl acetate. Rationale: Ethyl acetate readily dissolves fluorinated anilines without forming strong competing hydrogen bonds that might disrupt self-assembly.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealable chamber containing 5 mL of an anti-solvent, such as n-hexane[4].

  • Diffusion Phase: Seal the outer chamber and allow the system to stand undisturbed at 20°C for 3–7 days.

  • Validation Check: Harvest the crystals and inspect them under a polarizing optical microscope. Suitable crystals must extinguish light uniformly when rotated by 90 degrees. If the crystal exhibits a mosaic pattern or fails to extinguish light uniformly, it is a twinned or multi-domain crystal and must be recrystallized.

Protocol B: SCXRD Data Collection and Refinement

Causality: The -CF₂CH₃ group is prone to positional disorder at room temperature. Cryocooling is mandatory to minimize thermal motion, thereby sharpening the electron density map and allowing for precise anisotropic refinement[5].

  • Mounting: Select a validated single crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a goniometer head using a cryoloop coated in perfluoropolyether oil. Rationale: The oil prevents atmospheric moisture condensation and protects the crystal from dehydration.

  • Cryocooling: Flash-cool the crystal to 100 K using a continuous nitrogen cold stream[5].

  • Data Acquisition: Collect diffraction images by rotating the crystal in the X-ray beam using a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source[4].

  • Structure Solution & Validation: Solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares methods. Crucial Step: Hydrogen atoms on the aniline nitrogen must be located from the difference Fourier map (rather than placed in calculated riding positions) to accurately validate the N-H···F intermolecular hydrogen bonding network[4].

Crystallographic Impact: Difluoroethyl vs. Alternative Substituents

Substituting a standard methyl (-CH₃) or trifluoromethyl (-CF₃) group with a 1,1-difluoroethyl (-CF₂CH₃) group drastically alters the physical properties and crystal packing of the aniline derivative. The difluoroethyl group introduces a unique asymmetry: it possesses both the strong electron-withdrawing nature of fluorine and a weak hydrogen-bond donor (the -CH₃ protons).

Table 2: Crystallographic Impact of Fluorinated Substituents

Substituent at Aniline RingSteric Bulk (A-value)Electrostatic ProfileTypical Crystal Packing Influence
Methyl (-CH₃) Low (~1.70 kcal/mol)Electron-donatingPromotes dense packing driven primarily by weak van der Waals interactions.
Trifluoromethyl (-CF₃) High (~2.10 kcal/mol)Strongly electron-withdrawingInduces steric clashes; forms rigid, halogen-driven intermolecular networks.
1,1-Difluoroethyl (-CF₂CH₃) Moderate to HighModerately electron-withdrawingIntroduces asymmetry; the terminal -CH₃ can act as a weak H-bond donor to adjacent fluorine atoms, altering the dihedral angle of the aniline core[1].

Conclusion

For the structural validation of 5-(1,1-difluoroethyl)-2-fluoroaniline derivatives, SCXRD is not merely a confirmatory tool—it is a mandatory prerequisite for understanding the conformational dynamics that drive pharmacological efficacy. While NMR provides baseline connectivity, only rigorous, low-temperature X-ray crystallography can map the precise stereoelectronic landscape and hydrogen-bonding networks of these complex fluorinated building blocks.

References

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Angewandte Chemie International Edition.[Link]

  • Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization. Journal of Medicinal Chemistry.[Link]

  • Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase. Nature.[Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.[Link]

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Comparative

A Comparative Guide to the Biological Activity of Fluorinated Aniline Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, sma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 5-(1,1-difluoroethyl)-2-fluoroaniline scaffold represents a fascinating, albeit underexplored, template for building novel therapeutics. The gem-difluoroethyl group, in particular, is a valuable bioisostere for carbonyl groups and can significantly modulate the physicochemical properties of a parent molecule.[3][4]

While public domain data on the specific biological activities of 5-(1,1-difluoroethyl)-2-fluoroaniline analogs are scarce, we can derive valuable insights by examining structurally related compounds that have been extensively studied. This guide will use a series of 2-substituted aniline pyrimidine derivatives, developed as potent dual inhibitors of Mer and c-Met kinases, as a representative case study.[5][6][7] These kinases are crucial targets in oncology, as their aberrant signaling is implicated in cell proliferation, survival, and metastasis in numerous cancers.[5][6] By dissecting the structure-activity relationships (SAR) and experimental evaluation of these analogs, we can establish a robust framework for assessing the potential of novel fluorinated anilines in drug development.

The Rationale for Targeting Mer and c-Met Kinases

Mer and c-Met are receptor tyrosine kinases (RTKs) that play pivotal roles in cancer progression. Their overexpression is a known driver of tumor growth and resistance to therapy, making them ideal targets for inhibitor development.[5][6] Dual inhibitors, which can simultaneously block both pathways, offer the potential for a more potent and durable anti-cancer effect compared to single-target agents. The aniline-pyrimidine scaffold serves as a versatile foundation for designing such inhibitors, with specific substitutions on the aniline ring being critical for achieving high potency and selectivity.

Comparative Analysis of 2-Substituted Aniline Pyrimidine Analogs

The efficacy of small molecule inhibitors is exquisitely sensitive to their chemical structure. Modifications to the aniline scaffold can dramatically alter binding affinity for the target kinase and cellular activity. Below is a summary of the in vitro inhibitory activity of a series of synthesized analogs against Mer and c-Met kinases, as well as their anti-proliferative effects on various cancer cell lines.

Compound IDCore Structure ModificationMer Kinase IC₅₀ (nM)[5][6]c-Met Kinase IC₅₀ (nM)[5][6]HCT116 Cell Proliferation IC₅₀ (nM)[6]
18a R = Phenyl25.4 ± 3.145.2 ± 5.8150.3 ± 15.1
18b R = 4-Fluorophenyl20.1 ± 2.538.7 ± 4.9125.6 ± 12.3
18c R = 4-Chlorophenyl18.5 ± 2.333.6 ± 4.398.4 ± 9.7
18d R = 4-Methylphenyl35.8 ± 4.260.1 ± 7.5210.8 ± 20.5
17c Optimized Linker & R Group6.4 ± 1.826.1 ± 7.7Not Reported

Data Interpretation & Structure-Activity Relationship (SAR): The data clearly illustrate a distinct structure-activity relationship. The introduction of a halogen at the para-position of the terminal phenyl ring (Analogs 18b and 18c ) enhances inhibitory activity against both Mer and c-Met kinases compared to the unsubstituted phenyl ring (18a ).[6] The chloro-substituted analog 18c emerged as a particularly potent candidate in this initial series. Conversely, the addition of an electron-donating methyl group (18d ) resulted in decreased activity. Further optimization of the molecule's linker and R group in subsequent studies led to the development of compound 17c , which demonstrated even more potent dual kinase inhibition.[7] This iterative process of synthesis and biological evaluation is fundamental to lead optimization in drug discovery.[8]

Experimental Methodologies: A Blueprint for Evaluation

To ensure scientific rigor and produce reliable, reproducible data, standardized experimental protocols are essential. The following sections detail the key assays used to characterize the biological activity of these aniline-pyrimidine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A mobility shift assay is a common, high-throughput method for this purpose.[9]

Principle: The assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by the kinase. As the substrate is phosphorylated, its electrophoretic mobility changes, allowing for separation and quantification of the product and remaining substrate.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well plate, combine the recombinant Mer or c-Met kinase, the test compound (at various concentrations), a FAM-labeled peptide substrate, and ATP in a reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).

  • Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Electrophoretic Separation: Transfer the reaction mixture to a microfluidic chip-based capillary electrophoresis system. Apply a voltage to separate the phosphorylated product from the non-phosphorylated substrate.

  • Data Analysis: Quantify the peak heights of the substrate and product. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition). The IC₅₀ value is then determined by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices: The use of a cell-free in vitro assay is the crucial first step to confirm direct target engagement. It isolates the kinase and inhibitor from the complexities of a cellular environment, ensuring that any observed inhibition is due to a direct interaction with the target protein and not downstream cellular effects. The mobility shift format is chosen for its high sensitivity and amenability to high-throughput screening.[9]

Protocol 2: Cell Proliferation (Cytotoxicity) Assay

This cell-based assay determines the effect of the compound on the viability and growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[4]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., HCT116, HepG2, MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.[10]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.[4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Trustworthiness Through Self-Validation: This protocol includes essential controls (vehicle control, untreated cells) to establish a baseline for cell viability. By testing a range of concentrations, a dose-dependent effect can be established, which is a critical indicator of a specific biological effect rather than an artifact. Moving from a biochemical to a cell-based assay validates that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant context.[3]

Protocol 3: In Vitro Pharmacokinetic Profiling - Liver Microsomal Stability Assay

An essential part of early drug development is assessing a compound's metabolic stability. The liver microsomal stability assay provides an early indication of how quickly a compound might be metabolized in the body (hepatic clearance).

Principle: The assay measures the rate at which a test compound is metabolized by enzymes (primarily Cytochrome P450s) present in liver microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes (human or rat) and a buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Compound Addition: Add the test compound to the microsome mixture.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor required for P450 enzyme activity).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) of the compound.

Expertise in Interpretation: A short half-life in this assay suggests that the compound is rapidly metabolized, which may predict high clearance and poor bioavailability in vivo.[7] Conversely, a longer half-life indicates greater metabolic stability. This data is critical for guiding further chemical modifications to improve the drug-like properties of the lead compound.

Visualizing Workflows and Pathways

Clear diagrams are indispensable for communicating complex scientific processes. The following Graphviz diagrams illustrate the experimental workflow for kinase inhibitor evaluation and the simplified Mer/c-Met signaling pathway.

Caption: Workflow for Kinase Inhibitor Discovery and Optimization.

Caption: Simplified Mer/c-Met Signaling and Point of Inhibition.

Conclusion and Future Outlook

This guide demonstrates a systematic approach to evaluating the biological activity of novel chemical entities, using 2-substituted aniline pyrimidine derivatives as a proxy for the broader class of fluorinated anilines. The structure-activity relationship data clearly show that subtle chemical modifications can lead to significant gains in potency, highlighting the importance of iterative design and testing. The detailed protocols for in vitro kinase, cell proliferation, and metabolic stability assays provide a validated framework for researchers to characterize their own compounds.

While the specific compound 5-(1,1-difluoroethyl)-2-fluoroaniline remains a molecule of theoretical interest pending public data, the principles outlined here are directly applicable. Its unique combination of a fluoroaniline ring and a gem-difluoroethyl group makes it a compelling candidate for synthesis and evaluation. Future work should focus on synthesizing this and related analogs and subjecting them to the rigorous biological evaluation pipeline described herein. By leveraging established methodologies and a rational, data-driven approach to SAR, the path from a novel chemical scaffold to a promising therapeutic candidate can be navigated with confidence and precision.

References

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Validation

A Comparative Guide to 5-(1,1-Difluoroethyl)-2-fluoroaniline and Other Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorinated building blocks are instrumental in this process, offer...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorinated building blocks are instrumental in this process, offering a means to fine-tune the physicochemical and pharmacokinetic properties of molecules to enhance their therapeutic potential.[2] Among the diverse array of available fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention for its unique electronic and steric properties. This guide provides an in-depth comparative analysis of 5-(1,1-Difluoroethyl)-2-fluoroaniline against other key fluorinated building blocks, offering experimental insights and data to inform rational drug design.

The Strategic Value of the 1,1-Difluoroethyl Moiety

The introduction of a gem-difluoro group (CF2) can profoundly impact a molecule's metabolic stability, lipophilicity, and binding interactions.[3][4] The 1,1-difluoroethyl group, in particular, serves as a valuable bioisostere for other functional groups, such as the methoxy group, offering similar steric and electronic features but with enhanced metabolic stability.[5][6][7] This is attributed to the high strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[1][4]

The presence of the difluoroethyl group can also modulate the acidity of nearby protons and influence hydrogen bond acceptor capabilities, providing a nuanced tool for optimizing drug-receptor interactions.[8][9]

Comparative Analysis of Fluorinated Anilines

Anilines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals. The introduction of fluorine substituents onto the aniline ring alters the basicity (pKa) and lipophilicity (logP) of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Building BlockStructurepKa (Conjugate Acid)logPKey Features & Applications
5-(1,1-Difluoroethyl)-2-fluoroaniline 5-(1,1-Difluoroethyl)-2-fluoroaniline~3.0-3.5 (estimated)~2.5-3.0 (estimated)Combines the benefits of a difluoroethyl group with a fluorinated aniline core. The ortho-fluorine influences conformation and basicity. Useful for creating complex scaffolds with enhanced metabolic stability.
2-Fluoroaniline 2-Fluoroaniline~3.2[10]1.15[11]A foundational building block. The ortho-fluorine lowers basicity compared to aniline and can participate in intramolecular hydrogen bonding, influencing conformation.[10]
4-Fluoroaniline 4-Fluoroaniline4.65[11][12]1.15[11]The para-fluorine has a less pronounced effect on basicity compared to the ortho-isomer. Widely used in the synthesis of various pharmaceuticals and agrochemicals.[13]
2,4-Difluoroaniline 2,4-DifluoroanilineLower than 2-fluoroaniline (estimated)~1.5 (estimated)Increased fluorination further reduces basicity and can enhance metabolic stability.[14]
4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline~3.5~2.5The trifluoromethyl group is a strong electron-withdrawing group, significantly reducing basicity and increasing lipophilicity.[15][16] It is known for enhancing metabolic stability.[17]

Expert Insights: The selection of a specific fluorinated aniline is a multi-parameter optimization problem. While the trifluoromethyl group often provides a significant boost in metabolic stability, the difluoroethyl group in 5-(1,1-Difluoroethyl)-2-fluoroaniline offers a more subtle modulation of properties. The additional ortho-fluorine atom in this building block can be strategically utilized to influence the conformation of the final molecule, potentially leading to improved binding affinity and selectivity for the target protein.

Experimental Protocols: A Practical Guide to Application

The utility of a building block is ultimately determined by its reactivity and compatibility with common synthetic transformations. The following protocols provide a starting point for the application of 5-(1,1-Difluoroethyl)-2-fluoroaniline in key synthetic reactions.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds.[18][19]

Suzuki_Coupling A 5-(1,1-Difluoroethyl)-2-fluoro-X-aniline (X = Br, I) F Coupled Product A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃) D->F Base E Solvent (e.g., Dioxane/H₂O) E->F Solvent

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add the halogenated 5-(1,1-Difluoroethyl)-2-fluoroaniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2-3 eq).[19]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[19]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[18]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.[18][19]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

Causality in Experimental Choices: The choice of a phosphine ligand for the palladium catalyst can be critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates. The base is essential for the transmetalation step of the catalytic cycle.[20]

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of complex amines.

Buchwald_Hartwig A 5-(1,1-Difluoroethyl)-2-fluoro-X-aniline (X = Br, I) G Aminated Product A->G B Amine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G Catalyst D Ligand (e.g., Xantphos) D->G Ligand E Base (e.g., Cs₂CO₃) E->G Base F Solvent (e.g., Toluene) F->G Solvent

Caption: Buchwald-Hartwig Amination Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated 5-(1,1-Difluoroethyl)-2-fluoroaniline (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 eq) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Trustworthiness of the Protocol: These protocols are based on well-established and widely published methodologies for similar fluorinated aniline substrates, providing a high degree of confidence in their applicability.[21] However, optimization of reaction conditions may be necessary for specific substrates.

The Impact of the Difluoroethyl Group on Metabolic Stability: A Case Study Perspective

The primary motivation for incorporating the 1,1-difluoroethyl group is often to enhance metabolic stability.[3][22] This is achieved by replacing a metabolically labile site, such as a methoxy group, with the more robust difluoroethyl moiety.[5][6]

Metabolic_Stability A Parent Compound (with Methoxy Group) C Metabolite (O-dealkylation) A->C Metabolism B Cytochrome P450 (Metabolizing Enzyme) B->C E Metabolic Stability (Increased) B->E Blocked D Parent Compound (with Difluoroethyl Group) D->E

Caption: Enhancement of Metabolic Stability.

Experimental Data Synopsis:

While specific in vitro metabolic stability data for 5-(1,1-Difluoroethyl)-2-fluoroaniline derivatives is proprietary to individual research programs, the general trend observed in the literature for the replacement of a methoxy group with a difluoroethyl group is a significant increase in the half-life in liver microsome stability assays.[5][6]

FeatureMethoxy-substituted AnalogDifluoroethyl-substituted Analog
Metabolic Pathway Susceptible to O-dealkylationResistant to enzymatic cleavage
Intrinsic Clearance (CLint) Typically higherTypically lower
In vitro Half-life (t½) Typically shorterTypically longer

Authoritative Grounding: Numerous studies have demonstrated the positive impact of the difluoroethyl group on metabolic stability.[5][6][7] This bioisosteric replacement is a well-validated strategy in medicinal chemistry for overcoming metabolic liabilities.[23][24]

Conclusion and Future Perspectives

5-(1,1-Difluoroethyl)-2-fluoroaniline stands out as a highly valuable building block in the medicinal chemist's toolkit. Its unique combination of a metabolically robust difluoroethyl group and a synthetically versatile fluoroaniline core offers a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacokinetic profiles. The comparative analysis presented in this guide underscores the nuanced advantages of this building block over other fluorinated anilines, particularly in scenarios where a fine-tuning of metabolic stability, lipophilicity, and conformational properties is desired. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic application of building blocks like 5-(1,1-Difluoroethyl)-2-fluoroaniline will undoubtedly play an increasingly critical role in the future of drug discovery.

References

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Comparative

A Guide to Orthogonal Analytical Methods for Purity Confirmation of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Introduction: The Imperative of Purity in Modern Drug Development In the synthesis of Active Pharmaceutical Ingredients (APIs), achieving and verifying a high degree of purity is a non-negotiable cornerstone of drug safe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Modern Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), achieving and verifying a high degree of purity is a non-negotiable cornerstone of drug safety and efficacy.[1] Impurities stemming from starting materials, intermediates, or degradation can significantly impact a drug's pharmacological profile, introduce toxicity, and compromise stability.[2] For novel building blocks like 5-(1,1-Difluoroethyl)-2-fluoroaniline, which is integral to the development of next-generation therapeutics, a rigorous and scientifically sound purity assessment is mandated by global regulatory bodies.[3][4]

This guide presents a comprehensive, field-proven strategy for the purity confirmation of 5-(1,1-Difluoroethyl)-2-fluoroaniline. We will move beyond reliance on a single analytical technique and instead employ an orthogonal approach. This strategy involves using multiple, independent analytical methods that measure the same attribute—in this case, purity—based on different physicochemical principles.[5][6][7] This approach significantly enhances the reliability of the results, reduces the risk of overlooking co-eluting or hidden impurities, and provides the robust data package required for regulatory submissions.[8]

The Orthogonal Strategy: HPLC-UV and GC-MS

A single analytical method provides only one "view" of a sample. An impurity could, by chance, share similar properties to the main compound, leading to an overestimation of purity. To mitigate this, we will employ two powerful and distinct chromatographic techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. It is the workhorse of the pharmaceutical industry for purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that identifies them based on their mass-to-charge ratio.[9]

The fundamental difference in the separation mechanisms of HPLC (polarity) and GC (volatility) provides a robust, cross-validating system for purity assessment.

Orthogonal_Workflow cluster_synthesis API Sample cluster_analysis Orthogonal Purity Analysis cluster_result Data Integration Compound 5-(1,1-Difluoroethyl)-2-fluoroaniline HPLC HPLC-UV (Separation by Polarity) Compound->HPLC GCMS GC-MS (Separation by Volatility & Mass) Compound->GCMS Purity Confident Purity Confirmation HPLC->Purity Purity Value 1 GCMS->Purity Purity Value 2 + Impurity ID

Figure 1: Workflow for orthogonal purity confirmation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Method Choice: RP-HPLC is the premier choice for analyzing aromatic amines due to its high resolving power and compatibility with UV detection, as the aromatic ring provides a strong chromophore. The C18 stationary phase offers excellent hydrophobic selectivity, which is ideal for separating the target aniline from potential process-related impurities that may have different polarities.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • UHPLC/HPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC H-Class)[10][11]

    • Diode Array or Variable Wavelength Detector

    • Column Thermostat

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm, or equivalent[11]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: Hold at 90% B

      • 12.1-15 min: Return to 10% B (equilibration)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Detection Wavelength: 240 nm

  • Sample Preparation:

    • Prepare a stock solution of 5-(1,1-Difluoroethyl)-2-fluoroaniline at 1.0 mg/mL in a 50:50 acetonitrile/water diluent.

    • Dilute the stock solution to a working concentration of 0.2 mg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Data Presentation and Interpretation

Purity is determined by the principle of area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Table 1: HPLC-UV Purity Data for 5-(1,1-Difluoroethyl)-2-fluoroaniline

Peak #Retention Time (min)Peak Area (mAU*s)Area %
12.151,2300.05
2 (API)7.822,456,78999.89
39.031,4800.06
Total 2,459,499 100.00

The HPLC analysis indicates a purity of 99.89%. While this is a strong indicator of high purity, the identities of the minor impurities at 2.15 and 9.03 minutes are unknown. This ambiguity underscores the need for our orthogonal method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Choice: Fluorinated anilines are typically volatile enough for GC analysis.[12][13] This technique provides an entirely different separation mechanism based on boiling point. Critically, the mass spectrometer detector acts as a "mass balance," providing mass-to-charge ratio information that allows for the tentative identification of impurities by comparing their spectra to established libraries, thereby resolving the ambiguity from the HPLC-UV data.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 8890/5977B)

    • Split/Splitless Inlet

    • Electron Ionization (EI) Source

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Inlet Temperature: 260°C

    • Injection: 1 µL, Split ratio 50:1

    • Oven Program:

      • Initial: 70°C, hold for 2 min

      • Ramp: 15°C/min to 300°C

      • Hold: 5 min at 300°C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[14]

    • Source Temperature: 230°C[14]

    • Quadrupole Temperature: 150°C

    • Scan Range: 40–450 m/z

  • Sample Preparation:

    • Prepare a solution of 1.0 mg/mL in ethyl acetate.

Data Presentation and Interpretation

The GC-MS data provides both a chromatogram for purity calculation and mass spectra for impurity identification.

Table 2: GC-MS Purity Data for 5-(1,1-Difluoroethyl)-2-fluoroaniline

Peak #Retention Time (min)Peak AreaArea %Tentative Identification (MS Library Match)
14.5515,9800.07Starting Material Impurity
2 (API)10.2122,810,50099.855-(1,1-Difluoroethyl)-2-fluoroaniline
311.8918,2500.08Isomeric Impurity
Total 22,844,730 100.00

The GC-MS analysis shows a purity of 99.85%, which is in excellent agreement with the 99.89% result from HPLC. This strong correlation between two dissimilar methods provides very high confidence in the purity value. Furthermore, the MS detector tentatively identified the two minor peaks, providing crucial feedback for synthetic process optimization.

Comparative Analysis and Authoritative Conclusion

The power of the orthogonal approach is evident when the data is synthesized. Both methods, operating on fundamentally different principles, independently arrived at a nearly identical purity value (>99.8%).

Orthogonal_Comparison cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS cluster_conclusion Integrated Conclusion Principle1 Separation Principle: Polarity / Hydrophobicity Result1 Result: Purity = 99.89% Conclusion High-Confidence Purity Confirmed (>99.8%) Impurity Profile Characterized Result1->Conclusion Limitation1 Limitation: Impurity identity is unknown Principle2 Separation Principle: Volatility / Boiling Point Result2 Result: Purity = 99.85% Result2->Conclusion Advantage2 Advantage: Provides impurity identification

Figure 2: Comparative summary of the orthogonal methods.

This dual-methodology approach provides a self-validating system. The HPLC method confirms the absence of non-volatile impurities, while the GC-MS method confirms the absence of volatile impurities and provides structural insights. The convergence of these results delivers a comprehensive and trustworthy purity profile for 5-(1,1-Difluoroethyl)-2-fluoroaniline, satisfying the stringent quality requirements outlined in international guidelines such as those from the ICH.[2] For any API, particularly a novel entity, this level of analytical rigor is not just recommended; it is essential for ensuring product quality and patient safety.

References

  • Alphalyse. Orthogonal method in pharmaceutical product analysis.[Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY.[Link]

  • Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.[Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.[Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.[Link]

  • ECA Academy. USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements.[Link]

  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>.[Link]

  • LCGC. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.[Link]

  • Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.[Link]

  • European Medicines Agency (EMA). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.[Link]

  • Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.[Link]

  • Slideshare. ICH Q7 GMP for API | PPTX.[Link]

  • News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.[Link]

  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.[Link]

  • Yokogawa Fluid Imaging Technologies, Inc. What is a Particle Analysis "Orthogonal Method"?[Link]

  • PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.[Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.[Link]

  • Oxford Academic. Electropolymerized Fluorinated Aniline-Based Fiber for Headspace Solid-Phase Microextraction and Gas Chromatographic Determination of Benzaldehyde in Injectable Pharmaceutical Formulations.[Link]

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Comparative

Head-to-Head Comparison of Catalysts for the Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline

Executive Summary & Strategic Rationale In modern drug development, the 1,1-difluoroethyl (-CF₂CH₃) group is a highly prized bioisostere for ethyl, isopropyl, and tert-butyl moieties. It dramatically improves metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development, the 1,1-difluoroethyl (-CF₂CH₃) group is a highly prized bioisostere for ethyl, isopropyl, and tert-butyl moieties. It dramatically improves metabolic stability by blocking cytochrome P450-mediated oxidation while simultaneously modulating the pKa of adjacent functional groups. The synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline —a critical building block for kinase inhibitors and topoisomerase poisons[1]—presents a unique catalytic challenge. The highly electronegative fluorine atoms weaken the adjacent C-F bonds, making transition-metal intermediates highly susceptible to deleterious β-fluoride elimination.

This guide objectively compares the three leading catalytic paradigms for installing the 1,1-difluoroethyl group onto an aryl scaffold: Nickel-Catalyzed Reductive Cross-Coupling , Copper-Mediated Fluoroalkylation , and Photoredox/Copper Dual Catalysis .

Mechanistic Causality: The Catalyst Selection Matrix

As an application scientist, selecting the right metal center is not merely a matter of yield, but of fundamentally controlling the organometallic reaction pathways.

  • Why Palladium is Avoided: While Pd is the gold standard for traditional cross-couplings, its large atomic radius and specific orbital geometries make the Pd-alkyl intermediate highly prone to β-fluoride elimination, rapidly yielding unwanted fluorostyrene byproducts[2].

  • Nickel Catalysis (The Standard): Nickel possesses a smaller atomic radius and readily accesses stable Ni(I) and Ni(III) oxidation states. This allows it to undergo radical single-electron transfer (SET) pathways, trapping the •CF₂CH₃ radical before β-fluoride elimination can occur. Crucially, Ni-catalysis enables the use of the cheap, abundant industrial gas 1,1-difluoroethyl chloride (CH₃CF₂Cl)[3].

  • Copper Catalysis (The Stabilizer): Copper strongly stabilizes the Cu-CF₂CH₃ intermediate, preventing α-defenestration (carbene formation) and β-elimination. However, it typically requires pre-formed, expensive silicon reagents like TMSCF₂CH₃[4].

  • Photoredox/Copper Dual Catalysis (The Mild Alternative): By merging an Iridium photocatalyst with a Copper co-catalyst, this system generates the •CF₂CH₃ radical under extremely mild, room-temperature conditions, circumventing the need for harsh stoichiometric metallic reductants[5].

Head-to-Head Performance Data

The following table summarizes the objective performance of each catalytic system when applied to the protected precursor, N-Boc-5-bromo-2-fluoroaniline (or its boronic acid equivalent).

Catalytic SystemPrimary LigandFluoroalkyl SourceTempAvg. YieldKey AdvantagePrimary Limitation
NiCl₂·DME / Mn dtbbpyCH₃CF₂Cl (Gas)80 °C78 - 85%Uses highly inexpensive feedstock gas[6]Requires stoichiometric Mn dust
Ni(cod)₂ BathophenanthrolineCH₃CF₂Cl (Gas)60 °C70 - 80%Milder conditions; excellent for boronic acidsExtremely moisture-sensitive Ni(0)
CuI 1,10-PhenanthrolineTMSCF₂CH₃80 °C65 - 75%Broad functional group tolerance[4]High cost of TMSCF₂CH₃ reagent
Ir(ppy)₃ / Cu(OTf)₂ NoneBrCF₂CH₃25 °C55 - 65%Room temperature; visible-light driven[5]Requires specialized photoreactor setup

Self-Validating Experimental Protocol: Nickel-Catalyzed Route

Based on the superior cost-to-yield ratio and scalability, the Nickel-catalyzed reductive cross-coupling using CH₃CF₂Cl is the recommended pathway[3]. To ensure scientific trustworthiness, this protocol is designed as a self-validating system —incorporating specific analytical checkpoints to verify intermediate success.

Phase 1: Amine Protection (Crucial for Catalyst Viability)

Free anilines coordinate strongly to Ni/Cu catalysts, causing catalyst poisoning and competitive N-alkylation.

  • Reaction: Dissolve 5-bromo-2-fluoroaniline (1.0 equiv) in anhydrous THF. Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Stir at 60 °C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material spot (amine, ninhydrin active) must completely disappear. ¹H NMR must show a massive singlet at ~1.5 ppm (9H, tert-butyl).

Phase 2: Nickel-Catalyzed 1,1-Difluoroethylation
  • Glovebox Setup: In an argon-filled glovebox, charge a heavy-walled pressure tube with N-Boc-5-bromo-2-fluoroaniline (1.0 mmol), NiCl₂·DME (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and activated Mn dust (3.0 mmol)[3].

  • Reagent Introduction: Add anhydrous NMP (3 mL). Seal the tube with a septum, remove from the glovebox, and bubble CH₃CF₂Cl gas (approx. 3.0 mmol) into the solution for 2 minutes via a long needle.

  • Reaction: Replace the septum with a Teflon screw cap. Stir vigorously at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Mn salts. Wash the organic layer with LiCl (5% aq) to remove NMP.

  • Validation Checkpoint: ¹⁹F NMR of the crude mixture must show a distinct quartet at approx. -88 ppm (J ≈ 18 Hz). ¹H NMR must show a characteristic triplet at 1.98 ppm (J = 18.2 Hz, 3H) corresponding to the -CF₂CH₃ methyl group coupling with the adjacent fluorines[1].

Phase 3: Deprotection
  • Reaction: Dissolve the purified intermediate in DCM. Add Trifluoroacetic Acid (TFA) (10 equiv). Stir at room temperature for 2 hours.

  • Workup: Concentrate under vacuum, neutralize with sat. NaHCO₃, and extract with EtOAc.

  • Final Validation: LC-MS must show the exact mass for C₈H₈F₃N (m/z 175.06). The Boc peak (~1.5 ppm) in ¹H NMR must be entirely absent.

Mechanistic Visualizations

Ni_Radical_Cycle Ni0 Ni(0)Ln Active Catalyst NiII_Ar Ar-Ni(II)-Br Intermediate Ni0->NiII_Ar Oxidative Addition (Ar-Br) NiIII Ar-Ni(III)-CF2CH3 High-Valent Species NiII_Ar->NiIII Radical Trapping Radical •CF2CH3 Radical (From CH3CF2Cl + Mn) Radical->NiIII Single Electron Transfer Product Product Release (C-C Bond Formation) NiIII->Product Reductive Elimination Product->Ni0 Reduction via Mn(0)

Caption: Radical-mediated Ni(0)/Ni(II)/Ni(III) catalytic cycle preventing β-fluoride elimination.

Workflow Prep 1. Amine Protection (Boc2O, THF) Setup 2. Glovebox Setup (NiCl2, Ligand, Mn) Prep->Setup React 3. Cross-Coupling (CH3CF2Cl, 80°C) Setup->React Verify 4. NMR Validation (19F: Quartet, 1H: Triplet) React->Verify Deprotect 5. TFA Deprotection (Yield Target: >80%) Verify->Deprotect

Caption: Self-validating 5-step experimental workflow for the synthesis of the target molecule.

References

  • Liu, J., Zhang, J., Li, X., et al. (2020). Nickel-Catalyzed 1,1-Difluoroethylation of (Hetero)aryl Halides with 1,1-Difluoroethyl Chloride (CH₃CF₂Cl). Angewandte Chemie International Edition.
  • Liu, J., Zhang, J., Wu, C., et al. (2019). 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413.
  • Matheis, C., Wang, M., et al. (2020). Copper-based fluorinated reagents for the synthesis of CF₂R-containing molecules (R ≠ F). Beilstein Journal of Organic Chemistry, 16, 1860–1871.
  • Lemos, A., et al. (2020). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. Organic Letters.
  • Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons. (2020). PMC.

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